molecular formula C26H24N2O2 B015681 Methyl 3-(1-Tritylimidazol-4-yl) Propionate CAS No. 102676-60-8

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Cat. No.: B015681
CAS No.: 102676-60-8
M. Wt: 396.5 g/mol
InChI Key: FSUWVSSCCGVYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-Tritylimidazol-4-yl) Propionate, also known as this compound, is a useful research compound. Its molecular formula is C26H24N2O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(1-tritylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWVSSCCGVYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440579
Record name Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102676-60-8
Record name Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-(1-Tritylimidazol-4-yl) Propionate structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(1-Tritylimidazol-4-yl) Propionate, tailored for researchers, scientists, and professionals in drug development. This document summarizes its core structural and molecular data and presents a visual representation of its chemical structure.

Core Compound Data

This compound is a chemical compound that serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry.[1] The presence of the imidazole ring suggests potential biological activity, while the trityl group can enhance stability and solubility in organic solvents.[1]

Quantitative data for this compound is summarized in the table below for ease of reference.

PropertyValueReferences
Molecular Weight 396.48 g/mol [1][2][3][4]
Molecular Formula C₂₆H₂₄N₂O₂[1][2][3][4]
CAS Number 102676-60-8[1][2][4]
SMILES COC(=O)CCc1cn(cn1)C(c1ccccc1)(c1ccccc1)c1ccccc1[1]
InChI InChI=1/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3[1]

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization was generated using the DOT language to illustrate the connectivity of atoms within the molecule.

Caption: 2D structure of this compound.

Experimental Protocols and Further Research

Currently, detailed experimental protocols for the synthesis or application of this compound are not publicly available in the referenced literature. Similarly, there is no information regarding its involvement in specific signaling pathways. This compound is primarily available as a research chemical, and its applications are broadly described for use in organic synthesis.[1] Professionals interested in utilizing this compound would need to develop or adapt existing synthetic methodologies for imidazole-containing compounds. Further research is required to elucidate its biological activity and potential therapeutic applications.

References

In-Depth Technical Guide: Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS Number 102676-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS No. 102676-60-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted imidazole derivative. The trityl group, a bulky hydrophobic moiety, significantly influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 102676-60-8N/A
Molecular Formula C₂₆H₂₄N₂O₂[1]
Molecular Weight 396.48 g/mol [1]
Appearance Colorless to pale yellow liquidN/A
Melting Point 140-142 °CN/A
Boiling Point (Calculated) 530.985 °C at 760 mmHgN/A
Density (Calculated) 1.1 g/cm³N/A
Flash Point (Calculated) 274.93 °CN/A
Solubility Soluble in Dichloromethane, Ethyl Acetate, MethanolN/A

Spectroscopic Data (Predicted)

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the trityl and imidazole groups, the methylene protons of the propionate chain, and the methyl ester protons.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the trityl and imidazole rings, the methylene carbons, and the methyl carbon. The chemical shifts will be influenced by the electron-withdrawing and shielding effects of the neighboring functional groups.[2]

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1170-1200 cm⁻¹), and C-H stretching from the aromatic and aliphatic components (around 2860-3100 cm⁻¹).[3]

2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the propionate side chain, and cleavage of the trityl group.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be inferred from related syntheses of imidazole-containing compounds. One potential method involves the reaction of a protected imidazole precursor with a suitable propionate derivative.

A general synthesis approach for a related compound, methyl 3-(2-methyl-5-nitroimidazol-1-yl) propionate, involves the reaction of 2-methyl-5-nitroimidazole with methyl acrylate. This suggests that a similar Michael addition reaction could be a viable strategy for the synthesis of the target molecule.

Experimental Workflow: General Synthesis of Imidazole Propionates

G Imidazole_Precursor Protected Imidazole Reaction Michael Addition (Base Catalyst) Imidazole_Precursor->Reaction Propionate_Derivative Methyl Acrylate or similar Propionate_Derivative->Reaction Product Methyl 3-(Imidazolyl) Propionate Derivative Reaction->Product

Caption: A potential synthetic workflow for imidazole propionate derivatives.

Potential Biological Activity and Signaling Pathways

The imidazole moiety is a common feature in many biologically active compounds. Notably, several imidazole derivatives have been investigated as inhibitors of aldosterone synthase (CYP11B2) and aromatase (CYP19A1).[4][5][6][7]

4.1. Aldosterone Synthase Inhibition

Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[6] Inhibition of this enzyme is a therapeutic strategy for conditions such as hypertension and heart failure.[4][8] The nitrogen atoms in the imidazole ring of inhibitors can coordinate with the heme iron atom in the active site of cytochrome P450 enzymes like aldosterone synthase, leading to inhibition of their catalytic activity.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Potential Inhibition

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone Aldosterone Kidney Kidney Aldosterone->Kidney Acts on Adrenal_Cortex->Aldosterone Produces (via Aldosterone Synthase) Blood_Pressure Increased Blood Pressure Kidney->Blood_Pressure Na+ & H2O Retention Inhibitor Methyl 3-(1-Tritylimidazol-4-yl) Propionate (Potential Inhibitor) Inhibitor->Adrenal_Cortex Inhibits Aldosterone Synthase

Caption: The RAAS pathway and the potential point of intervention for an aldosterone synthase inhibitor.

4.2. Aromatase Inhibition

Aromatase is another cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens. Aromatase inhibitors are used in the treatment of hormone-receptor-positive breast cancer. The mechanism of inhibition by imidazole-containing compounds is similar to that for aldosterone synthase, involving coordination to the heme iron.

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for assessing aldosterone synthase and aromatase inhibition.

5.1. In Vitro Aldosterone Synthase Inhibition Assay (Cell-Based)

This assay utilizes a human adrenocortical carcinoma cell line (e.g., NCI-H295R) that expresses aldosterone synthase.

Experimental Workflow: Cell-Based Aldosterone Synthase Inhibition Assay

G Cell_Culture Culture NCI-H295R cells Treatment Treat cells with test compound (CAS 102676-60-8) Cell_Culture->Treatment Stimulation Stimulate with Angiotensin II Treatment->Stimulation Incubation Incubate for 24-48h Stimulation->Incubation Quantification Measure Aldosterone levels (e.g., ELISA, LC-MS) Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for a cell-based aldosterone synthase inhibition assay.

5.2. In Vitro Aromatase Inhibition Assay (Enzyme-Based)

This assay directly measures the inhibition of recombinant human aromatase.

Experimental Workflow: Enzyme-Based Aromatase Inhibition Assay

G Reaction_Setup Prepare reaction mixture: - Recombinant Aromatase - Substrate (e.g., testosterone) - NADPH Inhibitor_Addition Add test compound (CAS 102676-60-8) Reaction_Setup->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation Detection Measure product formation (e.g., estradiol) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for an enzyme-based aromatase inhibition assay.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of pharmacologically active molecules. Based on its structural similarity to known enzyme inhibitors, it warrants further investigation as a potential inhibitor of aldosterone synthase and aromatase. The information and protocols provided in this guide are intended to facilitate future research into the properties and applications of this compound. Experimental validation of the predicted properties and biological activities is essential for a comprehensive understanding of this molecule.

References

The Ascendant Therapeutic Potential of Trityl-Substituted Imidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone of pharmacologically active agents. The strategic incorporation of a trityl (triphenylmethyl) group onto this versatile scaffold has given rise to a class of compounds with a broad spectrum of biological activities, demonstrating significant promise in antifungal, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of trityl-substituted imidazole compounds, tailored for researchers, scientists, and professionals in drug development.

Antifungal Activity: Disrupting Fungal Cell Integrity

Trityl-substituted imidazole compounds, a prominent subgroup of azole antifungals, exert their effect by fundamentally compromising the integrity of the fungal cell membrane. The primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, an essential sterol component of fungal cell membranes.[1][2][3][4] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[1][2][3]

Quantitative Antifungal Data

The in vitro antifungal efficacy of various substituted imidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes representative data for imidazole derivatives against pathogenic fungal strains.

Compound TypeFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Imidazole DerivativeCandida albicans62.5 - 500Not Reported[5]
Imidazole DerivativeCandida spp.200 - 312.5Not Reported[5]
N-substituted ImidazoleCandida albicans>100>100[6]
N-substituted ImidazoleAspergillus niger>100>100[6]

Anticancer Activity: A Multi-pronged Attack on Tumor Proliferation

Substituted imidazole derivatives, including those with bulky substituents like the trityl group, have emerged as a significant class of anticancer agents. Their mechanisms of action are diverse and target key cellular processes involved in cancer progression.

One of the prominent anticancer mechanisms of imidazole-based compounds is the inhibition of tubulin polymerization.[7][8][9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with the dynamic assembly and disassembly of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[9][10]

Another critical target for some imidazole derivatives is the p38 mitogen-activated protein (MAP) kinase signaling pathway.[11][12][13][14] The p38 MAPK pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and inflammation. Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines and induce apoptosis in tumor cells.[11][12]

Quantitative Anticancer Data

The cytotoxic effects of imidazole derivatives against various cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of a compound's potency.

Compound TypeCancer Cell LineIC50 (µM)Reference
Imidazole DerivativeMCF-7 (Breast)< 5[15]
Imidazole DerivativeHepG2 (Liver)< 5[15]
Imidazole DerivativeHCT-116 (Colon)< 5[15]
Benzimidazole DerivativeHeLa (Cervical)> 50[10]
Imidazole DerivativeA549 (Lung)0.08 - >10[16]
Imidazole DerivativeHeLa (Cervical)0.21[16]
Imidazole DerivativeHepG2 (Liver)0.33[16]
Imidazole DerivativeMCF-7 (Breast)0.17[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted imidazole derivatives have demonstrated potent anti-inflammatory properties.[17][18] A widely used preclinical model to assess this activity is the carrageenan-induced paw edema assay in rodents.[19][20][21][22][23] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified. Anti-inflammatory compounds reduce the extent of this swelling. The mechanism often involves the inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents data on the in vivo anti-inflammatory activity of di- and tri-substituted imidazole derivatives.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Ulcerogenicity (Severity Index)Reference
Imidazole Derivative (2h)1049.580.17[17]
Imidazole Derivative (2l)1052.890.34[17]
Imidazole Derivative (3g)1051.230.34[17]
Imidazole Derivative (3h)1058.020.17[17]
Imidazole Derivative (3l)1056.170.17[17]
Imidazole Derivative (3m)1052.060.34[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of trityl-substituted imidazole compounds.

Synthesis of N-Trityl-Imidazoles

A general and efficient method for the synthesis of N-trityl-imidazoles involves the reaction of an imidazole derivative with trityl chloride in the presence of a base.[24]

Materials:

  • Imidazole or substituted imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Inert solvent (e.g., Benzene, Toluene, Hexane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the imidazole derivative in an inert solvent.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add a solution of trityl chloride in the same inert solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at a temperature ranging from 20°C to 110°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).[24]

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-trityl-imidazole derivative.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications.[25][26][27]

Materials:

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Test compound (trityl-substituted imidazole)

  • Positive control antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Sterile saline or water

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in SDB. Prepare a stock cell suspension and adjust the concentration to 4 x 10³ cells/mL for C. albicans.[26]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the 96-well plate to achieve a range of final concentrations.[26]

  • Inoculation: Add 50 µL of the adjusted fungal inoculum to each well containing the diluted compound, resulting in a final cell concentration of 2 x 10³ cells/mL.[26] Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[28]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the absorbance at a specific wavelength.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[29][30][31][32][33]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • Test compound (trityl-substituted imidazole)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[33]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[32]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[29][30][33]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[30][33]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[30] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[18][19][20][21][22][23]

Materials:

  • Wistar rats

  • Test compound (trityl-substituted imidazole)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or the standard drug to the rats (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[20][23] A control group receives only the vehicle.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[23]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][23]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the biological activity of trityl-substituted imidazole compounds.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Trityl_Imidazole Trityl-Substituted Imidazole Lanosterol 14α-demethylase\n(Cytochrome P450) Lanosterol 14α-demethylase (Cytochrome P450) Trityl_Imidazole->Lanosterol 14α-demethylase\n(Cytochrome P450) Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Antifungal mechanism of trityl-substituted imidazoles.

Anticancer_Tubulin cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Trityl_Imidazole Trityl-Substituted Imidazole Trityl_Imidazole->Tubulin_Dimers Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Anticancer_p38 Stress_Stimuli Stress Stimuli (e.g., UV, cytokines) p38_MAPK p38 MAP Kinase Stress_Stimuli->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Transcription_Factors->Proinflammatory_Cytokines Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Trityl_Imidazole Trityl-Substituted Imidazole Trityl_Imidazole->p38_MAPK Inhibits

Caption: Anticancer mechanism via p38 MAP Kinase pathway inhibition.

Experimental_Workflow_MTT Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Trityl-Imidazole (various concentrations) Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

The Trityl Group: A Multifaceted Tool for Enhancing Compound Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the manipulation of a molecule's physicochemical properties is paramount to achieving desired therapeutic outcomes. Among the arsenal of chemical moieties utilized for this purpose, the trityl (triphenylmethyl) group stands out for its versatility. Traditionally recognized as a sterically demanding, acid-labile protecting group, the function of the trityl group extends far beyond transient masking of functional groups. Its inherent bulk and hydrophobicity can be strategically employed to significantly enhance the stability and solubility of parent compounds, thereby improving their developability and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the dual roles of the trityl group in enhancing compound stability and solubility. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Enhancing Compound Solubility through Tritylation

The introduction of a trityl group can dramatically alter the solubility profile of a compound, primarily by increasing its lipophilicity. This is particularly beneficial for polar molecules that exhibit poor solubility in non-polar environments, such as lipid membranes, which can be a major hurdle for drug absorption.

The Role of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. A higher logP value generally indicates greater solubility in lipids and non-polar solvents. The three phenyl rings of the trityl group contribute significantly to the overall non-polar surface area of a molecule, thereby increasing its logP value.

Quantitative Impact on Solubility: A Case Study of Olmesartan Ethyl Ester

N-Trityl Olmesartan Ethyl Ester is described as a lipophilic compound with a predicted logP of 9.69.[1] The solubility of N-Trityl Olmesartan Ethyl Ester has been experimentally determined in a range of organic solvents.[1] For the parent compound, Olmesartan, the experimental logP is reported as 0.73, indicating significantly lower lipophilicity.[2] While the ethyl ester of Olmesartan will be more lipophilic than Olmesartan itself, the addition of the large, non-polar trityl group is expected to substantially increase its lipophilicity and, consequently, its solubility in organic solvents.

Table 1: Solubility of N-Trityl Olmesartan Ethyl Ester in Various Organic Solvents at 318.15 K[1]

SolventMole Fraction Solubility (x 10⁻²)
Cyclohexanone2.110
N,N-dimethylacetamide (DMAC)1.476
Toluene1.237
Ethyl acetate0.6993
N,N-dimethylformamide (DMF)0.5527
Acetone0.4174
Acetonitrile0.09013
1-Butanol0.05878
n-Propanol0.05192
Isobutanol0.04717
Ethanol0.03181
Isopropanol0.02281
Methanol0.01755

Table 2: Comparison of Predicted Lipophilicity (logP)

CompoundPredicted logPSource
Olmesartan0.73[2]
N-Trityl Olmesartan Ethyl Ester9.69[1]

This significant increase in the predicted logP value strongly suggests that the trityl group dramatically enhances the solubility of the parent molecule in non-polar, organic environments.

Modifying the Trityl Group to Tune Solubility

The solubility-enhancing properties of the trityl group are not static and can be fine-tuned through chemical modification. For instance, the introduction of hydrophilic substituents onto the phenyl rings can increase aqueous solubility. A notable example is the functionalization of trityl radicals with oligoethylene glycol (OEG) chains, which has been shown to render these typically hydrophobic molecules water-soluble.[3][4] This approach opens up possibilities for the application of trityl-modified compounds in aqueous environments, such as for biological imaging.

Enhancing Compound Stability with the Trityl Group

The trityl group can enhance the stability of a compound through two primary mechanisms: steric hindrance and by serving as a robust protecting group that prevents degradation of sensitive functionalities.

Steric Hindrance

The sheer bulk of the trityl group can physically shield a labile part of a molecule from attack by degradants such as water, enzymes, or other reactive species. This steric protection can significantly slow down degradation pathways that require direct access to a specific functional group.

Protection Against Chemical Degradation

The primary role of the trityl group in synthesis is to protect nucleophilic functional groups like alcohols, amines, and thiols from unwanted reactions. This same principle applies to enhancing the stability of a final compound. By masking a reactive group, the trityl moiety can prevent degradation pathways such as oxidation, hydrolysis, or intramolecular reactions.

Table 3: General Stability of Trityl Ethers in Various Chemical Environments

Reagent TypeSpecific ReagentsStability of Trityl EtherNotes
Acids (Brønsted) Acetic acid, Formic acid, TFA, HClLabileCleavage rate depends on acid strength and substitution on the trityl group.
Acids (Lewis) BF₃·OEt₂, ZnBr₂LabileCan be used for deprotection.
Bases Pyridine, Et₃N, NaHCO₃, NaOHStableGenerally stable to a wide range of basic conditions.
Oxidizing Agents PCC, PDC, Swern, Dess-MartinStableCompatible with many common oxidation protocols.
Reducing Agents NaBH₄, LiAlH₄, DIBAL-HStableStable to hydride reagents.
Catalytic Hydrogenation H₂, Pd/CLabileCan be cleaved under these conditions.
Case Study: Forced Degradation of Olmesartan

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5] Olmesartan medoxomil, the prodrug of olmesartan, has been shown to degrade under acidic, basic, and oxidative conditions.[6][7] For instance, under acidic conditions, hydrolysis of the ester and other degradation pathways can occur.

By introducing a trityl group on a susceptible nitrogen atom within the imidazole ring of olmesartan, as in N-Trityl Olmesartan Ethyl Ester, this specific site is protected from acid- or base-catalyzed degradation. The bulky trityl group can also sterically hinder the approach of reactants to adjacent functional groups, further enhancing stability.

While quantitative data directly comparing the degradation rates of olmesartan ethyl ester with and without the N-trityl group under forced degradation conditions is not available, the known stability of the trityl linkage under various conditions allows for a logical inference of its protective effect.

Experimental Protocols

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

This protocol is a standard method for experimentally determining the lipophilicity of a compound.[8][9]

Materials:

  • Compound of interest

  • 1-Octanol (reagent grade, pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of PBS (pre-saturated with 1-octanol).

  • Add a known volume of 1-octanol (pre-saturated with water) to the tube. The ratio of octanol to PBS can be varied depending on the expected lipophilicity.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Place the tube on a shaker for a sufficient time (e.g., 1-2 hours) to allow for equilibration.

  • Centrifuge the tube at a sufficient speed and time to achieve complete separation of the two phases.

  • Carefully withdraw a sample from both the aqueous and the octanol layers.

  • Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Protocol 2: General Procedure for a Stability-Indicating Forced Degradation Study

This protocol outlines a general approach to assess the stability of a compound under various stress conditions.[5][6][7]

Materials:

  • Compound of interest (with and without the trityl group for comparative analysis)

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide. Keep the solution at room temperature for a specified period. At various time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven (e.g., at 80°C) for a specified period. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH guidelines. At various time points, withdraw samples and analyze by HPLC.

  • Analysis: For each condition, monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time. The stability-indicating HPLC method should be able to resolve the parent compound from all degradation products.

Visualizations

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis start Prepare stock solution of compound mix Mix compound, saturated octanol, and saturated PBS start->mix prep_oct Pre-saturate 1-Octanol with water prep_oct->mix prep_pbs Pre-saturate PBS (pH 7.4) with 1-Octanol prep_pbs->mix vortex Vortex vigorously mix->vortex equilibrate Equilibrate on shaker vortex->equilibrate centrifuge Centrifuge to separate phases equilibrate->centrifuge sample_oct Sample octanol phase centrifuge->sample_oct sample_pbs Sample aqueous phase centrifuge->sample_pbs analyze Quantify compound concentration (HPLC, LC-MS) sample_oct->analyze sample_pbs->analyze calculate Calculate P and logP analyze->calculate

Caption: Workflow for logP determination via the shake-flask method.

signaling_pathway_stability cluster_compound Compound cluster_degradation Degradation Pathways parent Parent Molecule (with sensitive functional group) hydrolysis Hydrolysis parent->hydrolysis attacks functional group oxidation Oxidation parent->oxidation attacks functional group photodegradation Photodegradation parent->photodegradation absorbs light tritylated Tritylated Molecule stable_compound Stable Compound tritylated->stable_compound Steric hindrance & protecting group effect degraded_product Degradation Products hydrolysis->degraded_product oxidation->degraded_product photodegradation->degraded_product

Caption: Logical relationship of trityl group in enhancing compound stability.

Conclusion

The trityl group is a powerful and versatile tool in the repertoire of the medicinal chemist and drug development professional. Beyond its classical role as a protecting group, its inherent steric bulk and lipophilicity can be strategically leveraged to significantly enhance the solubility and stability of drug candidates. By increasing lipophilicity, the trityl group can improve a compound's solubility in non-polar environments, which is crucial for membrane permeability and oral absorption. Furthermore, through steric hindrance and the protection of labile functionalities, it can shield molecules from various degradation pathways, thereby improving their chemical stability and shelf-life. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers to effectively utilize the trityl group to overcome common challenges in drug development and optimize the properties of their compounds for therapeutic success.

References

The Imidazole Scaffold: A Versatile Core for Novel Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological applications of imidazole derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Applications

Imidazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of microtubule dynamics.

A novel 1H-imidazole[4,5-f][1][2] phenanthroline derivative, IPM714, has shown selective inhibitory activity against colorectal cancer (CRC) cells.[3] Studies have indicated that IPM714 can arrest the cell cycle in the S phase and induce apoptosis in HCT116 and SW480 CRC cell lines.[3] The underlying mechanism is believed to involve the suppression of the PI3K/AKT/mTOR signaling pathway.[3]

Furthermore, certain benzimidazole derivatives have been investigated as potent anticancer agents. For instance, some have shown significant activity against various cancer cell lines, including A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[4] The structure-activity relationship (SAR) of these compounds often reveals that specific substitutions on the benzimidazole and other associated rings are crucial for their potency.[4]

Quantitative Data: Anticancer Activity of Imidazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IPM714HCT116 (Colorectal)1.74[3]
IPM714SW480 (Colorectal)2[3]
Compound 22 (Benzimidazole sulfonamide)A549 (Lung)0.15[4]
Compound 22 (Benzimidazole sulfonamide)HeLa (Cervical)0.21[4]
Compound 22 (Benzimidazole sulfonamide)HepG2 (Liver)0.33[4]
Compound 22 (Benzimidazole sulfonamide)MCF-7 (Breast)0.17[4]
Compound 21 (Benzimidazole-cinnamide)A549 (Lung)0.29[4]
Purine derivative 46MDA-MB-231 (Breast)1.22[4]
Purine derivative 48MDA-MB-231 (Breast)2.29[4]
Thiazole-benzimidazole 44MCF-7 (Breast)6.30[4]
Thiazole-benzimidazole 45MCF-7 (Breast)5.96[4]
Fused imidazole derivative 16MDA-MB-231, T47D, A549, MCF-72.29-9.96[5]
Imidazole derivative 9A549 (Lung)10.74[5]
Imidazole derivative 9HCT116 (Colorectal)23.22[5]
Imidazole derivative 9MCF-7 (Breast)18.73[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of imidazole derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by an Imidazole Derivative

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivative (e.g., IPM714) Imidazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by an imidazole derivative.

Antifungal Applications

Imidazole derivatives, particularly the azoles, are a major class of antifungal agents used clinically. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] This disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth.

Quantitative Data: Antifungal Activity of Imidazole Derivatives
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
SAM3Candida spp. (mean)200[9]
SAM5Candida spp. (mean)>312.5[9]
AM5Candida spp. (mean)312.5[9]
SAM3 + SDSCandida spp. (mean)26.56[9]
SAM5 + SDSCandida spp. (mean)<26.56[9]
AM5 + SDSCandida spp. (mean)53.90[9]
Compound 31Candida albicans 64110 (fluconazole-resistant)8[10]
Compound 42Candida albicans 64110 (fluconazole-resistant)8[10]
Compound 31Candida spp.0.5-8[10]
Compound 42Candida spp.2-32[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against fungal strains, following CLSI guidelines.

1. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Prepare a suspension of the fungal colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Compound Dilution:

  • Prepare a stock solution of the imidazole derivative in DMSO.
  • Perform a twofold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate.
  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

Experimental Workflow: Antifungal Drug Discovery

Antifungal_Workflow Design Compound Design & Synthesis Screening In Vitro Antifungal Screening (MIC) Design->Screening Cytotoxicity Cytotoxicity Assay (e.g., against human cells) Screening->Cytotoxicity Active Compounds Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Selective Compounds InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Promising Candidates Lead_Opt->Design Iterative Improvement

Caption: A typical workflow for the discovery and development of novel antifungal agents.

Antibacterial Applications

The imidazole scaffold is also a key component in many antibacterial agents. These compounds can exert their effects through various mechanisms, including the inhibition of bacterial DNA synthesis and cell wall synthesis.[11]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[11]
HL1MRSA1250[11]
HL2Staphylococcus aureus625[11]
HL2MRSA625[11]
HL2Escherichia coli2500[11]
HL2Pseudomonas aeruginosa2500[11]
HL2Acinetobacter baumannii2500[11]
Hybrid 41cClostridium sporogenes18 ± 6 µM[12]
Hybrid 41eClostridium sporogenes17 ± 6 µM[12]
Hybrid 62hEscherichia coli4.9-17 µM[12]
Hybrid 62iEscherichia coli4.9-17 µM[12]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is similar to the one used for antifungal testing but is adapted for bacteria.

1. Inoculum Preparation:

  • Culture the bacterial strain on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
  • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

2. Compound Dilution and Inoculation:

  • Perform twofold serial dilutions of the imidazole derivative in a 96-well plate with MHB.
  • Add the prepared bacterial inoculum to each well. Include growth and sterility controls.

3. Incubation and MIC Determination:

  • Incubate the plates at 37°C for 16-20 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications

Imidazole derivatives have emerged as promising candidates for antiviral therapy, with activity reported against a range of viruses, including Zika virus, hepatitis C virus (HCV), and herpes simplex virus (HSV).[13][14]

Quantitative Data: Antiviral Activity of Imidazole Derivatives
Compound/DerivativeVirusEC50Reference
Compound 1 (Benzimidazole)Zika Virus1.9 ± 1.0 µM[14]
Compound 2a (Benzimidazole)Yellow Fever Virus1.7 ± 0.8 µM[13]
Compound 5aInfluenza A Virus0.3 µM[13]
Compound 5bInfluenza A Virus0.4 µM[13]
Compound 15b (Imidazole-coumarin)Hepatitis C Virus7.2 µM[14]
Compound 15d (Imidazole-coumarin)Hepatitis C Virus5.1 µM[14]
Compound 15e (Imidazole-coumarin)Hepatitis C Virus8.4 µM[14]
Compound 16aHepatitis C Virus36.6 µg/mL[13][14]
Compound 36aVaccinia Virus0.1 µM[13][14]
Compound 36bBovine Viral Diarrhea Virus1.5 µM[13][14]
Compound 36cBovine Viral Diarrhea Virus0.8 µM[13][14]
Compound 36dBovine Viral Diarrhea Virus1.0 µM[13][14]

Anti-inflammatory Applications

The imidazole scaffold is present in compounds that exhibit potent anti-inflammatory properties. These derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16] Some have also been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[17][18]

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives
Compound/DerivativeAssay/TargetIC50Reference
Compound AA6p38 MAP kinase403.57 ± 6.35 nM[17][18]
Adezmapimod (SB203580)p38 MAP kinase222.44 ± 5.98 nM[17][18]
Compound AA2Albumin denaturation33.27 ± 2.12 µg/mL[17]
Compound I38Human erythrocytes44 µM[19]
AspirinHuman erythrocytes200 µM[19]
IndomethacinHuman erythrocytes112 µM[19]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

1. Animals:

  • Use adult male Wistar or Sprague-Dawley rats (150-200 g).
  • House the animals under standard laboratory conditions with free access to food and water.
  • Fast the animals overnight before the experiment.

2. Compound Administration:

  • Administer the test imidazole derivative orally or intraperitoneally at a predetermined dose.
  • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., diclofenac sodium) to the positive control group.

3. Induction of Edema:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.
  • Determine the percentage inhibition of edema for the treated groups compared to the control group.

Logical Relationship: Anti-inflammatory Screening

Anti_inflammatory_Screening InVitro In Vitro Assays (e.g., Cytokine release, p38 MAP kinase) InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Active Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Toxicity Toxicology Studies InVivo->Toxicity Efficacious Compounds InVivo->SAR Lead_Compound Lead Compound Identification Toxicity->Lead_Compound Safe Compounds SAR->Lead_Compound

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR), and a proposed synthetic pathway for Methyl 3-(1-Tritylimidazol-4-yl) Propionate. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust predictive profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: the trityl group, the imidazole ring, and the methyl propionate side chain.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10 - 7.40Multiplet15HProtons of the three phenyl rings of the trityl group
~ 7.50Singlet1HH-2 proton of the imidazole ring
~ 6.80Singlet1HH-5 proton of the imidazole ring
~ 3.65Singlet3HMethyl ester (-OCH₃) protons
~ 2.90Triplet2HMethylene protons adjacent to the imidazole ring (-CH₂-Im)
~ 2.65Triplet2HMethylene protons adjacent to the carbonyl group (-CH₂-CO)

Solvent: Assumed to be CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 173.0Carbonyl carbon of the ester (C=O)
~ 142.0Quaternary carbons of the trityl group attached to the phenyl rings
~ 138.0C-2 of the imidazole ring
~ 130.0C-4 of the imidazole ring
~ 129.8ortho-Carbons of the trityl phenyl rings
~ 128.0meta-Carbons of the trityl phenyl rings
~ 127.8para-Carbons of the trityl phenyl rings
~ 119.0C-5 of the imidazole ring
~ 75.0Quaternary carbon of the trityl group (-C(Ph)₃)
~ 51.5Methyl ester carbon (-OCH₃)
~ 34.0Methylene carbon adjacent to the carbonyl group (-CH₂-CO)
~ 24.0Methylene carbon adjacent to the imidazole ring (-CH₂-Im)

Solvent: Assumed to be CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3080MediumAromatic C-H stretch (Trityl and Imidazole)
2950 - 2990MediumAliphatic C-H stretch (Propionate chain)
~ 1735StrongC=O stretch (Ester)
1595, 1490, 1445Medium-StrongC=C stretching vibrations (Aromatic rings of Trityl and Imidazole)
~ 1240StrongC-O stretch (Ester)
700 - 750StrongC-H out-of-plane bending (Monosubstituted benzene rings of Trityl)

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a three-step process starting from 3-(1H-imidazol-4-yl)propanoic acid.

Synthetic_Pathway A 3-(1H-Imidazol-4-yl)propanoic Acid B Methyl 3-(1H-imidazol-4-yl)propanoate A->B  Methanol (MeOH), H₂SO₄ (cat.), Reflux   C This compound B->C  Trityl Chloride (TrCl), Triethylamine (NEt₃), Dichloromethane (DCM), rt  

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 3-(1H-imidazol-4-yl)propanoic Acid

This step involves the conversion of the carboxylic acid to its corresponding methyl ester.

Protocol:

  • To a solution of 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in methanol (MeOH), a catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield Methyl 3-(1H-imidazol-4-yl)propanoate.[1]

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Start 3-(1H-imidazol-4-yl)propanoic Acid in MeOH Add_Catalyst Add catalytic H₂SO₄ Start->Add_Catalyst Reflux Heat to reflux Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporation Remove solvent Monitor->Evaporation Extraction Dissolve in organic solvent and wash with NaHCO₃ and brine Evaporation->Extraction Drying Dry organic layer Extraction->Drying Final_Product Concentrate to yield Methyl 3-(1H-imidazol-4-yl)propanoate Drying->Final_Product

Caption: Experimental workflow for the esterification step.

Step 2: N-Tritylation of Methyl 3-(1H-imidazol-4-yl)propanoate

The final step is the protection of the imidazole nitrogen with a trityl group.

Protocol:

  • Methyl 3-(1H-imidazol-4-yl)propanoate (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (NEt₃) or another suitable non-nucleophilic base (1.1-1.5 eq) is added to the solution.

  • Trityl chloride (TrCl, 1.0-1.2 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.[2]

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final product, this compound.[2]

Tritylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Methyl 3-(1H-imidazol-4-yl)propanoate in anhydrous DCM Add_Base Add NEt₃ Start->Add_Base Add_TrCl Add Trityl Chloride solution dropwise Add_Base->Add_TrCl Stir Stir at room temperature Add_TrCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water and extract Monitor->Quench Wash_Dry Wash with brine and dry Quench->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the N-tritylation step.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. The following diagram illustrates the relationship between the starting material, intermediate, and final product, highlighting the key transformations.

Logical_Relationship Start 3-(1H-Imidazol-4-yl)propanoic Acid (Starting Material) Intermediate Methyl 3-(1H-imidazol-4-yl)propanoate (Intermediate) Start->Intermediate Esterification (Functional Group Conversion) Final This compound (Final Product) Intermediate->Final N-Protection (Functional Group Protection)

References

Solubility profile of Methyl 3-(1-Tritylimidazol-4-yl) Propionate in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS No. 102676-60-8). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predicted solubility profile based on the compound's chemical structure and general solubility principles. Furthermore, it details standardized experimental protocols for determining both kinetic and thermodynamic solubility, enabling researchers to generate precise quantitative data. This guide also includes a logical workflow for solubility determination, visualized using Graphviz, to aid in experimental design.

Introduction

This compound is an organic compound featuring a methyl propionate group attached to a tritylimidazole moiety.[1] Its molecular formula is C₂₆H₂₄N₂O₂ and it has a molecular weight of 396.48 g/mol .[1][2] The presence of the bulky, nonpolar trityl group and the more polar imidazole and ester functionalities suggests a nuanced solubility profile. Understanding this profile is critical for its application in various research and development activities, particularly in organic synthesis and medicinal chemistry where it serves as a versatile building block.[1] The trityl group, in particular, is known to enhance the stability and solubility of compounds in organic solvents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the chemical structure of this compound allows for predictions of its solubility in a range of common laboratory solvents. The large, hydrophobic surface area of the trityl group is expected to dominate the solubility characteristics, favoring dissolution in nonpolar and moderately polar aprotic solvents. The presence of the imidazole ring and the methyl ester group may contribute to some solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe large, nonpolar trityl group is expected to significantly hinder dissolution in highly polar, hydrogen-bonding solvents like water. While some solubility in alcohols like methanol and ethanol is reported, it is likely limited.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can effectively solvate both the nonpolar trityl group and the polar imidazole and ester moieties. Published data confirms solubility in Dichloromethane, Ethyl Acetate, and Methanol.
Nonpolar Hexane, TolueneSolubleThe nonpolar nature of these solvents will strongly interact with the large trityl group, leading to good solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility assays relevant for drug discovery and development are kinetic and thermodynamic solubility assays.[3][4][5][6]

Kinetic Solubility Assay

Kinetic solubility is often determined in early drug discovery to quickly assess a compound's dissolution properties from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5][7] This method is high-throughput and provides an indication of how a compound will behave when rapidly diluted.[5]

Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the final desired compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[4]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[4][5]

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution and is the gold standard for solubility measurement.[8][9][10]

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve with known concentrations of the compound should be used for accurate quantification.

Visualization of Experimental Workflows

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a research compound like this compound.

G cluster_decision start Start: Compound of Interest (this compound) lit_search Literature Search for Existing Solubility Data start->lit_search data_found Quantitative Data Found? lit_search->data_found report_data Report and Utilize Existing Data data_found->report_data Yes no_data No Quantitative Data Available data_found->no_data No end End: Comprehensive Solubility Profile report_data->end define_purpose Define Experimental Purpose (e.g., Early Screening vs. Pre-formulation) no_data->define_purpose kinetic_assay Kinetic Solubility Assay (e.g., Nephelometry) define_purpose->kinetic_assay thermo_assay Thermodynamic Solubility Assay (e.g., Shake-Flask) define_purpose->thermo_assay early_screening Early Screening pre_formulation Pre-formulation analyze_kinetic Analyze and Report Kinetic Solubility kinetic_assay->analyze_kinetic analyze_thermo Analyze and Report Thermodynamic Solubility thermo_assay->analyze_thermo analyze_kinetic->end analyze_thermo->end

Caption: Workflow for Solubility Profile Determination.

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the key steps in the Shake-Flask method for determining thermodynamic solubility.

G start Start: Weigh Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (24-48h) with Constant Agitation add_solvent->equilibrate phase_separation Phase Separation equilibrate->phase_separation centrifuge Centrifugation phase_separation->centrifuge Step 1 filter Filtration (0.45 µm) centrifuge->filter Step 2 quantify Quantify Solute in Filtrate (e.g., HPLC-UV) filter->quantify end End: Determine Thermodynamic Solubility (mg/mL or M) quantify->end

Caption: Shake-Flask Method for Thermodynamic Solubility.

Conclusion

References

A Technical Guide to the Synthesis of Imidazole-Based Compounds: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. Its versatile biological activity and unique chemical properties have driven extensive research into efficient and diverse synthetic strategies. This in-depth guide provides a technical overview of the key starting materials and core synthetic methodologies for the preparation of imidazole-based compounds, complete with experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies and Starting Materials

The construction of the imidazole ring can be achieved through several established name reactions, each utilizing a distinct set of starting materials. The choice of synthetic route often depends on the desired substitution pattern on the imidazole core.

Debus-Radziszewski Synthesis

This multicomponent reaction is a classical and widely employed method for the synthesis of polysubstituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2]

Key Starting Materials:

  • 1,2-Dicarbonyl Compound: Glyoxal, benzil, or other α-diketones.

  • Aldehyde: Formaldehyde or various aromatic and aliphatic aldehydes.

  • Nitrogen Source: Ammonia or a primary amine (to yield N-substituted imidazoles).

The general reaction scheme is depicted below:

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Compound Imidazole Imidazole Derivative Dicarbonyl->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Ammonia Ammonia / Primary Amine Ammonia->Imidazole

Debus-Radziszewski Synthesis Overview
Synthesis from α-Haloketones

A versatile method for the preparation of 2,4- or 2,5-disubstituted imidazoles involves the reaction of an α-haloketone with an amidine.[3][4] This approach offers good control over the substitution pattern.

Key Starting Materials:

  • α-Haloketone: α-Bromo or α-chloro ketones.

  • Amidine: A compound containing the RC(NH)NH2 functional group.

The workflow for this synthesis is as follows:

Alpha_Haloketone_Synthesis Haloketone α-Haloketone Condensation Condensation Haloketone->Condensation Amidine Amidine Amidine->Condensation Imidazole Imidazole Derivative Condensation->Imidazole

Synthesis from α-Haloketones Workflow
Wallach Synthesis

The Wallach synthesis is a method for producing chloroimidazoles, which can then be further functionalized. The reaction starts with N,N'-disubstituted oxamides.[5][6]

Key Starting Materials:

  • N,N'-disubstituted oxamide: An amide derived from oxalic acid and a primary amine.

  • Chlorinating Agent: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[6]

Marckwald Synthesis

This synthesis provides a route to 2-mercaptoimidazoles, which are valuable intermediates that can be desulfurized to yield the corresponding imidazoles.[5][6]

Key Starting Materials:

  • α-Amino ketone or α-Amino aldehyde: An amino-substituted carbonyl compound.

  • Thiocyanate Source: Potassium thiocyanate or an alkyl isothiocyanate.

Quantitative Data on Imidazole Synthesis

The yield of imidazole synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Debus-Radziszewski Synthesis of Trisubstituted Imidazoles

1,2-Dicarbonyl CompoundAldehydeCatalystSolventTime (h)Yield (%)Reference
BenzilBenzaldehydeL-proline (10 mol%)Ethanol554.72
Benzil4-ChlorobenzaldehydeSilicotungstic acid (7.5 mol%)Ethanol294[7]
Benzil4-NitrobenzaldehydeBoric acid (5 mol%)Water0.7592[7]
BenzilIndole-3-carbaldehydeAmberlyst A-15Microwave0.2590[7]

Table 2: Synthesis of Disubstituted Imidazoles from α-Haloketones

α-HaloketoneAmidineBaseSolventTemperature (°C)Yield (%)Reference
2-BromoacetophenoneBenzamidineK2CO3THF/H2OReflux95[3]
2-Chloro-1-(4-methoxyphenyl)ethanone4-MethoxybenzamidineK2CO3THF/H2OReflux92[3]
2-Bromo-1-(pyridin-2-yl)ethanonePyridine-2-carboxamidineK2CO3THF/H2OReflux85[3]
ChloroacetoneBenzamidineK2CO3THF/H2OReflux88[3]

Detailed Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol is adapted from a microwave-assisted synthesis which has been shown to be efficient.[7]

Materials:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Lactic acid (1 mL)

Procedure:

  • In a round-bottom flask, combine benzil, benzaldehyde, ammonium acetate, and lactic acid.

  • Heat the mixture at 160°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the flask and stir until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles from an α-Haloketone

This procedure is based on a robust and scalable method.[3]

Materials:

  • α-Bromo ketone (10 mmol)

  • Amidine hydrochloride (12 mmol)

  • Potassium bicarbonate (30 mmol)

  • Tetrahydrofuran (THF, 50 mL)

  • Water (25 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.

  • Heat the mixture to a vigorous reflux.

  • In a separate flask, dissolve the α-bromo ketone in THF (20 mL).

  • Add the α-bromo ketone solution dropwise to the refluxing amidine solution over 30 minutes.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Imidazole in Biological Signaling Pathways

Imidazole-containing molecules, most notably histamine, are crucial players in various physiological and pathological signaling pathways. Histamine exerts its effects by binding to four different G-protein coupled receptors: H1, H2, H3, and H4.[8][9]

Histamine Receptor Signaling

The activation of histamine receptors triggers distinct downstream signaling cascades. For instance, the H1 receptor is primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.[1] The H2 receptor, on the other hand, is coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[10] The H4 receptor is coupled to Gi/o, which inhibits adenylyl cyclase.[9]

Histamine_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H4 H4 Receptor Pathway Histamine1 Histamine H1R H1 Receptor Histamine1->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] ↑ PKC IP3_DAG->Ca_PKC Histamine2 Histamine H2R H2 Receptor Histamine2->H2R Gs Gs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_PKA ↑ cAMP ↑ PKA AC_H2->cAMP_PKA Histamine4 Histamine H4R H4 Receptor Histamine4->H4R Gio Gi/o H4R->Gio AC_H4 Adenylyl Cyclase Gio->AC_H4 cAMP_inhibition ↓ cAMP AC_H4->cAMP_inhibition

Simplified Histamine Receptor Signaling Pathways

The diverse signaling initiated by histamine underscores the importance of imidazole-containing compounds in drug development, with antagonists of these receptors being used to treat allergies, gastric ulcers, and inflammatory conditions.[9][11] Furthermore, many imidazole-based drugs function as kinase inhibitors, interfering with cancer cell signaling pathways.[12]

References

The Imidazole Ring: A Comprehensive Technical Guide to its Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in organic synthesis and medicinal chemistry. Its unique electronic structure imparts a versatile reactivity profile, allowing it to participate in a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the imidazole ring, tailored for researchers, scientists, and professionals in drug development. The content delves into its amphoteric nature, susceptibility to electrophilic and nucleophilic attack, and its roles as a catalyst and ligand.

Core Physicochemical Properties

Imidazole is an aromatic, polar, and amphoteric compound.[1][2][3] The aromaticity arises from the delocalization of a sextet of π-electrons.[4][5] It possesses a significant dipole moment and is more basic than pyridine.[1][2] The introduction of alkyl groups into the ring further increases its basicity.[1]

Table 1: Physicochemical and Acidity/Basicity Data for Imidazole

PropertyValueReference
Molecular FormulaC₃H₄N₂[4]
Boiling Point256 °C[1]
Melting Point90 °C[6]
pKa (acidic proton at N-1)14.5[3]
pKa of conjugate acid (protonation at N-3)~7.0[3][7]

The amphoteric nature of imidazole is a key determinant of its reactivity. It can be deprotonated at the N-1 position by a strong base to form the imidazolate anion, or the N-3 position can be protonated by a strong acid to form a stable imidazolium salt.[1][4]

Tautomerism and Resonance

The equivalence of the 4- and 5-positions in unsubstituted imidazole is due to tautomerism.[6] This, along with its resonance structures, dictates the regioselectivity of its reactions. The resonance forms indicate that the highest electron density is on the nitrogen atoms, followed by the C4 and C5 atoms, while the C2 position is the most electron-deficient.[1]

G cluster_tautomerism Tautomerism cluster_resonance Resonance Structures T1 Imidazole (Tautomer 1) T2 Imidazole (Tautomer 2) T1->T2 H⁺ shift R1 Structure 1 R2 Structure 2 R1->R2 R3 Structure 3 R2->R3

Caption: Tautomerism and Resonance in Imidazole.

Electrophilic Substitution Reactions

The imidazole ring is susceptible to electrophilic attack, with reactions typically occurring at the nitrogen atoms or the electron-rich carbon atoms (C4 and C5).[1][8] It is more reactive towards electrophiles than pyrazole or thiazole.[2][8]

N-alkylation and N-acylation are common electrophilic substitution reactions for imidazole.[1]

  • N-Alkylation: This reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks an alkyl halide or another suitable electrophile.[9] The process typically involves deprotonation of the imidazole N-H with a base to form a more nucleophilic imidazolate anion.[9] The choice of base and solvent is crucial for achieving high yields and can range from weaker bases like K₂CO₃ to stronger ones like NaH in aprotic solvents like DMF or THF.[9] A common side reaction is the formation of dialkylated imidazolium salts.[9] The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by steric and electronic effects of the substituents.[10]

  • N-Acylation: Imidazoles react with acylating agents like acyl chlorides and acid anhydrides to form N-acylimidazoles.[11] These products are themselves potent acylating agents and are often used in subsequent synthetic steps.[11][12] N-acylimidazoles are known to be hydrolytically unstable, which necessitates anhydrous reaction conditions.[11]

  • Halogenation: Imidazole can be halogenated under various conditions. For instance, bromination with bromine in chloroform can lead to the formation of 2,4,5-tribromoimidazole.[13] Iodination with iodine under alkaline conditions yields 2,4,5-triiodoimidazole.[13][14]

  • Nitration: Nitration of imidazole can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding 4-nitroimidazole and 5-nitroimidazole.[13]

  • Sulfonation: Imidazole can be sulfonated with disulfuric acid at elevated temperatures.[13]

Nucleophilic Substitution Reactions

The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic substitution.[1][15] However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic attack becomes feasible, preferentially at the C2 position.[1][6][15] A key example is the displacement of a halide from a 2-haloimidazole by a nucleophile.[1][15]

G cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution (with activating groups) cluster_catalysis Catalytic Roles Imidazole Imidazole N_Alkylation N-Alkylation Imidazole->N_Alkylation R-X, Base N_Acylation N-Acylation Imidazole->N_Acylation RCOCl Halogenation Halogenation Imidazole->Halogenation X₂ Nitration Nitration Imidazole->Nitration HNO₃, H₂SO₄ C2_Substitution Substitution at C2 Imidazole->C2_Substitution Nu⁻ (on activated ring) Nucleophilic_Catalyst Nucleophilic Catalyst Imidazole->Nucleophilic_Catalyst Ligand Transition Metal Ligand Imidazole->Ligand

Caption: Reactivity Pathways of the Imidazole Ring.

Imidazole in Catalysis and Coordination Chemistry

The imidazole moiety, particularly in the side chain of histidine, is a crucial catalytic residue in many enzymes. In organic synthesis, imidazole can act as a nucleophilic catalyst. For example, in the hydrolysis of esters, imidazole can attack the electrophilic carbonyl carbon to form a reactive N-acylimidazolium intermediate, which is then readily hydrolyzed.[16][17]

G Ester Ester (R-CO-OR') Intermediate N-Acylimidazolium Intermediate Ester->Intermediate Nucleophilic attack by Imidazole Imidazole Imidazole Imidazole->Intermediate Product Carboxylic Acid (R-COOH) Intermediate->Product Hydrolysis Alcohol Alcohol (R'-OH) Intermediate->Alcohol Water H₂O Water->Product

Caption: Imidazole as a Nucleophilic Catalyst in Ester Hydrolysis.

The pyridine-like nitrogen (N-3) of imidazole has a lone pair of electrons in an sp² hybrid orbital, making it an excellent sigma-donor ligand for transition metals.[7][18] Imidazole forms stable complexes with a variety of metal ions, including Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺.[7] This coordinating ability is fundamental to the function of many metalloenzymes where a histidine residue binds to a metal cofactor.[7]

Experimental Protocols

This protocol is a generalized procedure based on common laboratory practices for N-alkylation.[9][19]

  • Deprotonation: To a solution of imidazole (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.0-1.2 equivalents). For stronger bases like NaH, the imidazole is typically added to a suspension of NaH in the solvent. For weaker bases like K₂CO₃ or Cs₂CO₃, the base and imidazole are stirred together. The mixture is stirred at room temperature or with gentle heating until deprotonation is complete (often indicated by the cessation of hydrogen gas evolution with NaH).

  • Alkylation: The alkylating agent (e.g., an alkyl halide, 1.0-1.1 equivalents) is added to the reaction mixture, often dropwise, while maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched, typically by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel.

This protocol is a generalized procedure for the Radiszewski synthesis.[1][20]

  • Reaction Setup: In a round-bottom flask, combine a 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, 2-3 equivalents) in a suitable solvent such as acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to overnight. The reaction progress can be monitored by TLC.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is often poured into cold water. The precipitated solid product is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to afford the purified trisubstituted imidazole.

Quantitative Data

Table 2: Selected pKa Values of Substituted Imidazoles

CompoundSubstituentpKa of Conjugate AcidReference
Imidazole-~7.0[3][7]
4(5)-Nitroimidazole4(5)-NO₂9.30[5]
Pyrrole (for comparison)-0.4[5]
Pyridine (for comparison)-5.23[7]

Table 3: Spectroscopic Data for a Representative Imidazole Derivative Data for 4-(1H-Imidazol-1-yl)benzaldehyde

SpectroscopyChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR (CDCl₃)10.05 (s, 1H)-CHO[21]
8.03 (d, 2H)Aryl-H[21]
7.99 (s, 1H)Imidazole-H[21]
7.60 (d, 2H)Aryl-H[21]
7.39 (m, 1H)Imidazole-H[21]
7.26 (m, 1H)Imidazole-H[21]
¹³C NMR (CDCl₃)190.48C=O[21]
141.60, 134.84Aryl-C[21]
135.28, 131.23, 117.54Imidazole-C[21]
131.48, 120.97Aryl-C-H[21]

Conclusion

The imidazole ring exhibits a rich and versatile reactivity that makes it an invaluable heterocyclic motif in organic synthesis. Its amphoteric nature, coupled with the varied reactivity of its nitrogen and carbon atoms, allows for a broad range of functionalization strategies. A thorough understanding of its electronic properties and reaction mechanisms is critical for harnessing its full potential in the design and synthesis of novel pharmaceuticals and functional materials.

References

Methodological & Application

Step-by-step synthesis protocol for Methyl 3-(1-Tritylimidazol-4-yl) Propionate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3-(1-Tritylimidazol-4-yl) Propionate, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on a two-step synthetic route commencing with the preparation of Methyl 3-(imidazol-4-yl)propanoate, followed by the protection of the imidazole nitrogen with a trityl group.

Experimental Protocols

The synthesis is divided into two main stages:

Part 1: Synthesis of Methyl 3-(imidazol-4-yl)propanoate

This procedure is adapted from the esterification of 3-(1H-imidazol-4-yl)-propionic acid.[1]

  • Reaction Setup: To a solution of 3-(1H-imidazol-4-yl)-propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL), add a catalytic amount of sulfuric acid.

  • Reaction: Heat the mixture at reflux for 15 hours.

  • Work-up: Concentrate the reaction mixture in vacuo. Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Purification: Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to yield Methyl 3-(imidazol-4-yl)propanoate as a yellow oil.

Part 2: Synthesis of this compound

This procedure involves the N-tritylation of the previously synthesized ester.

  • Reaction Setup: Dissolve Methyl 3-(imidazol-4-yl)propanoate (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents).

  • Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

ParameterValueReference
Part 1: Methyl 3-(imidazol-4-yl)propanoate
Starting Material3-(1H-imidazol-4-yl)-propionic acid[1]
Yield90%[1]
Physical StateYellow oil[1]
Part 2: this compound
Molecular FormulaC₂₆H₂₄N₂O₂[2][3]
Molecular Weight396.48 g/mol [2][3]
CAS Number102676-60-8[2]

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Methyl 3-(imidazol-4-yl)propanoate cluster_part2 Part 2: Synthesis of this compound A 3-(1H-imidazol-4-yl)-propionic Acid B Esterification (Methanol, H₂SO₄, Reflux) A->B Reactant C Work-up & Purification B->C Product D Methyl 3-(imidazol-4-yl)propanoate C->D Purified Product E Methyl 3-(imidazol-4-yl)propanoate D->E Intermediate for Part 2 F N-Tritylation (Trityl Chloride, Triethylamine, DCM) E->F Reactant G Work-up & Purification F->G Product H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start Starting Materials (Imidazole Derivative, Methyl Acrylate) Intermediate1 Methyl 3-(imidazol-4-yl)propanoate Start->Intermediate1 Esterification FinalProduct This compound Intermediate1->FinalProduct N-Tritylation

References

Application Notes and Protocols for the N-Tritylation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trityl (triphenylmethyl) group is a sterically bulky and acid-labile protecting group widely employed in organic synthesis, particularly for the protection of the nitrogen atom in imidazole rings found in amino acids like histidine and other pharmacologically relevant molecules.[1] Its strategic use allows for the selective functionalization of other positions on the imidazole ring or elsewhere in the molecule. The N-trityl bond is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions, making it an invaluable tool in multi-step synthetic pathways.[1] This document provides detailed experimental procedures for the N-tritylation of imidazole derivatives and the subsequent deprotection.

General Reaction Scheme

The N-tritylation of an imidazole derivative typically proceeds via the reaction of the imidazole with trityl chloride (TrCl) in the presence of a suitable base.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Imidazole Imidazole Derivative NTritylImidazole N-Trityl Imidazole Derivative Imidazole->NTritylImidazole + TrCl TrCl Trityl Chloride TrCl->NTritylImidazole Base Base (e.g., Et3N, DIPEA, NaH) Salt Base·HCl Base->Salt

Caption: General reaction for the N-tritylation of an imidazole derivative.

Experimental Protocols

Protocol 1: N-Tritylation of Imidazole Derivatives

This protocol describes a general procedure for the protection of the imidazole nitrogen with a trityl group using trityl chloride and a base.

Materials:

  • Imidazole derivative (1.0 eq)

  • Trityl chloride (TrCl) (1.0-1.2 eq)[1]

  • Base: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq) OR Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)[1][2]

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[1]

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Silica gel for column chromatography

Procedure using Et3N or DIPEA:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole derivative (1.0 eq) in anhydrous DMF or DCM.[1]

  • Add the base, triethylamine or DIPEA (1.1-1.5 eq), to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.[1]

  • Extract the product into a suitable organic solvent like ethyl acetate or DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-trityl imidazole derivative.[1]

Procedure using NaH:

  • To a suspension of sodium hydride (1.1 eq, pre-washed with hexane) in anhydrous DMF, add the imidazole derivative (1.0 eq) at 0 °C under an inert atmosphere.[2]

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add trityl chloride (1.0 eq) and continue stirring at room temperature for 18 hours.[2]

  • Pour the reaction mixture onto ice water.[2]

  • Filter the resulting solid precipitate and partition it between water and dichloromethane.[2]

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solvent under reduced pressure to yield the product.[2]

Protocol 2: Deprotection of N-Trityl Imidazole Derivatives

This protocol outlines the removal of the trityl group under mild acidic conditions.[1]

Materials:

  • N-trityl imidazole derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 80% aqueous acetic acid[1]

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.[1]

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the mixture.[1]

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]

  • Separate the organic layer and wash it with deionized water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-tritylation of imidazole derivatives.

Imidazole DerivativeBaseSolventReaction Time (h)Yield (%)Reference
ImidazoleEt3N or DIPEADMF or DCM12-24Varies[1]
ImidazoleNaHDMF1883[2]
4(5)-IodoimidazoleEt3NNot specifiedNot specifiedHigh[3]
1H-imidazole-4-carboxylic acidPyridineNot specifiedNot specifiedVaries[4]

Visualizations

Experimental Workflow for N-Tritylation

Workflow start Start dissolve Dissolve Imidazole Derivative and Base in Anhydrous Solvent start->dissolve add_trcl Slowly Add Trityl Chloride dissolve->add_trcl react Stir at Room Temperature (12-24h) add_trcl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end Logic_Flow Imidazole Imidazole (Free N-H) Protected N-Trityl Imidazole (Protected) Imidazole->Protected  Protection  (TrCl, Base) Deprotected Imidazole (Free N-H) Protected->Deprotected  Deprotection  (Acid, e.g., TFA)

References

Application Notes and Protocols: Methyl 3-(1-Tritylimidazol-4-yl) Propionate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1-Tritylimidazol-4-yl) Propionate is a key building block in modern pharmaceutical development, particularly in the synthesis of targeted therapeutics. Its unique structure, featuring a trityl-protected imidazole ring and a reactive propionate ester, makes it an ideal starting material for the synthesis of complex molecules, most notably histamine H3 receptor antagonists. The imidazole moiety is a well-established pharmacophore for histamine receptor ligands, while the trityl protecting group offers enhanced stability and solubility during synthetic manipulations, with the capability for facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential drug candidates.

Chemical and Physical Properties

PropertyValueReference
CAS Number 102676-60-8
Molecular Formula C₂₆H₂₄N₂O₂
Molecular Weight 396.48 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Application in the Synthesis of Histamine H3 Receptor Antagonists

The primary application of this compound is in the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have shown therapeutic potential in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.

The general synthetic strategy involves two key steps:

  • Amide Formation: The methyl ester of this compound is converted to an amide by reaction with a primary or secondary amine. This introduces the desired side chain, which is crucial for tuning the pharmacological activity.

  • Deprotection: The trityl group is removed from the imidazole nitrogen to yield the final, biologically active compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Formation via Aminolysis

This protocol describes the direct reaction of this compound with an amine to form the corresponding N-substituted 3-(1-trityl-1H-imidazol-4-yl)propanamide.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-phenylpiperidine)

  • High-boiling point solvent (e.g., ethylene glycol or xylenes)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the chosen high-boiling point solvent.

  • Add the desired amine (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • If using ethylene glycol, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL). If using xylenes, the solvent can be removed under reduced pressure.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 3-(1-trityl-1H-imidazol-4-yl)propanamide.

Protocol 2: Deprotection of the Trityl Group

This protocol outlines the removal of the trityl protecting group under acidic conditions to yield the final 3-(1H-imidazol-4-yl)propanamide derivative.

Materials:

  • N-substituted 3-(1-trityl-1H-imidazol-4-yl)propanamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-substituted 3-(1-trityl-1H-imidazol-4-yl)propanamide (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C to room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final N-substituted 3-(1H-imidazol-4-yl)propanamide.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of N-substituted 3-(1H-imidazol-4-yl)propanamides as histamine H3 receptor antagonists. The data is compiled from various sources in the literature and illustrates how modifications to the N-substituent can significantly impact binding affinity.

Compound IDN-Substituent (R)hH3R Ki (nM)
1 -CH₂CH₂-phenyl150
2 -CH₂(CH₂)₃-phenyl35
3 -CH₂(CH₂)₄-phenyl12
4 -CH₂(CH₂)₅-phenyl28
5 -CH₂(CH₂)₂-O-phenyl8
6 -CH₂(CH₂)₃-O-(4-chlorophenyl)2.5

Data is illustrative and compiled from various sources for structurally related compounds.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately leads to the inhibition of neurotransmitter release.

H3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R binds G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP X ATP ATP ATP->AC substrate PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA_active->Neurotransmitter_Vesicle phosphorylates (inhibitory) Neurotransmitter_Release Inhibition of Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for the Synthesis of Histamine H3 Receptor Antagonists

The following diagram illustrates the overall workflow for the synthesis of N-substituted 3-(1H-imidazol-4-yl)propanamides from this compound.

Synthesis_Workflow Start Methyl 3-(1-Tritylimidazol-4-yl) Propionate Amide_Formation Amide Formation (Aminolysis) Start->Amide_Formation Amine Primary or Secondary Amine (R-NHR') Amine->Amide_Formation Purification1 Purification (Column Chromatography) Amide_Formation->Purification1 Intermediate N-substituted 3-(1-trityl-1H-imidazol-4-yl) propanamide Deprotection Trityl Deprotection (Acidic Conditions) Intermediate->Deprotection Analysis1 Characterization (TLC, LC-MS, NMR) Intermediate->Analysis1 Purification2 Purification (Column Chromatography or Recrystallization) Deprotection->Purification2 Final_Product N-substituted 3-(1H-imidazol-4-yl) propanamide (Histamine H3 Antagonist) Analysis2 Characterization (TLC, LC-MS, NMR, m.p.) Final_Product->Analysis2 Biological_Assay Biological Activity Screening (e.g., Radioligand Binding Assay) Final_Product->Biological_Assay Purification1->Intermediate Purification2->Final_Product

Caption: General workflow for the synthesis of histamine H3 antagonists.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmacologically active compounds, particularly histamine H3 receptor antagonists. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient synthesis and evaluation of novel therapeutic agents. The straightforward nature of the key synthetic transformations, coupled with the importance of the target class, underscores the significance of this building block in medicinal chemistry.

Application of Methyl 3-(1-Tritylimidazol-4-yl) Propionate in histamine H3 receptor studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1-Tritylimidazol-4-yl) Propionate is a key chemical intermediate utilized in the synthesis of potent and selective histamine H3 receptor (H3R) ligands. The trityl protecting group on the imidazole nitrogen allows for selective modifications at other positions of the molecule, while the methyl propionate moiety serves as a versatile handle for chain extension and functional group manipulation. This document provides detailed application notes on the utility of this intermediate in the synthesis of H3R antagonists, focusing on the well-characterized antagonist Ciproxifan. Furthermore, it outlines comprehensive protocols for the biological evaluation of such synthesized ligands in H3 receptor studies.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor, modulating the release of histamine, and as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. Consequently, H3R antagonists are of significant interest for the therapeutic treatment of various neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD).

Synthetic Application: A Pathway to Ciproxifan

This compound serves as a crucial starting material for the synthesis of 3-(1H-imidazol-4-yl)propan-1-ol, a key precursor for the potent H3R antagonist, Ciproxifan. The synthetic strategy involves two main transformations of the intermediate: reduction of the methyl ester to a primary alcohol and deprotection of the imidazole nitrogen.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthetic Workflow Intermediate Methyl 3-(1-Tritylimidazol-4-yl) Propionate Reduction Reduction of Ester Intermediate->Reduction e.g., LiAlH4 Deprotection Deprotection of Imidazole Reduction->Deprotection Intermediate after reduction Precursor 3-(1H-imidazol-4-yl)propan-1-ol Deprotection->Precursor e.g., mild acid Coupling Coupling with (4-fluorophenyl)(cyclopropyl)methanone Precursor->Coupling Williamson ether synthesis Final_Compound Ciproxifan Coupling->Final_Compound

A plausible synthetic route from the intermediate to Ciproxifan.

Data Presentation: Pharmacological Profile of Ciproxifan

The following tables summarize the binding affinity and functional activity of Ciproxifan, a representative H3 receptor antagonist synthesized using a precursor derived from this compound.

Table 1: Ciproxifan Binding Affinity for Histamine H3 Receptor

RadioligandSpecies/TissueAssay TypeKi (nM)Reference(s)
[¹²⁵I]iodoproxyfanRat BrainRadioligand Binding0.7 ± 0.2[1]
[³H]-Nα-methylhistamineRat Brain CortexRadioligand Binding0.5 - 1.9[2]
N/ARodent H3RRadioligand Binding0.4 - 6.2[3]
N/AHuman H3RRadioligand Binding46 - 180[3]

Table 2: Ciproxifan Functional Activity at the Histamine H3 Receptor

Assay TypeSpecies/TissueParameterValue (nM)Reference(s)
[³H]Histamine ReleaseRat Cerebral Cortex SynaptosomesIC509.2 ± 1.8[1]
[³H]Histamine ReleaseRat Cerebral Cortex SynaptosomesKi0.5[4][5]
Electrically Stimulated Guinea Pig IleumGuinea PigpA2N/A[1]
[³⁵S]GTPγS BindingCHO (hH3R) cellsEC50 (Inverse Agonist)15

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor, or from rat cerebral cortex.

  • Radioligand: [³H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).

  • Test Compound: Synthesized H3 receptor antagonist (e.g., Ciproxifan).

  • Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells or brain tissue in ice-cold assay buffer.

    • Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine (final concentration ~1-2 nM), and 150 µL of membrane preparation (50-100 µg protein).

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Nα-methylhistamine, and 150 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Nα-methylhistamine, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Dry the filters, place them in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Preparation Prepare Membranes and Reagents Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand by Rapid Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis

Workflow for the radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay

This assay measures the ability of a test compound to act as an antagonist or inverse agonist by quantifying its effect on agonist-stimulated G-protein activation.

Materials:

  • Membranes: As described in Protocol 1.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: (R)-α-methylhistamine.

  • Test Compound: Synthesized H3 receptor antagonist (e.g., Ciproxifan).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

  • Equipment: As described in Protocol 1.

Procedure:

  • Assay Setup:

    • In a 96-well plate, pre-incubate the membranes (20-50 µg protein) with varying concentrations of the test compound for 15-30 minutes at 30°C.

    • Add the H3 receptor agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Filtration and Quantification:

    • Follow the same filtration and quantification steps as described in Protocol 1.

  • Data Analysis:

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50 value.

    • For competitive antagonists, the pA2 value can be determined using the Schild equation.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, H3R activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. H3R antagonists block these effects.

G cluster_pathway Histamine H3 Receptor Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates PI3K PI3K/Akt Pathway Gi_o->PI3K Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activity Antagonist H3R Antagonist Antagonist->H3R Blocks

Simplified signaling pathway of the histamine H3 receptor.

References

Protocol for the removal of the trityl protecting group from an imidazole nitrogen.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for the nitrogen atom of the imidazole ring, a common moiety in many biologically active molecules, including the amino acid histidine. The steric bulk of the trityl group effectively shields the imidazole nitrogen from unwanted reactions. Its key advantage lies in its lability under acidic conditions, allowing for straightforward removal while remaining stable in neutral and basic environments, thus providing orthogonality with many other protecting groups.[1] This protocol details the standard acidic procedures for the deprotection of N-trityl imidazoles, providing comparative data and a detailed experimental workflow.

Data Presentation: Comparison of Acidic Deprotection Methods

The selection of the acidic reagent for detritylation is crucial and depends on the substrate's sensitivity to acid and the desired reaction rate. The following table summarizes common acidic conditions for the removal of the trityl group from an imidazole nitrogen.

Reagent(s)Solvent(s)Concentration (v/v)TemperatureTimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1-5%Room Temp.1-2 hours>90A common and generally efficient method for most substrates.[1]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10%Room Temp.30 minutesHighFaster deprotection; may require a scavenger like triethylsilane (TES).
Acetic Acid (aqueous)Water/Dioxane80%Room Temp.1-2 hoursHighA milder alternative to TFA, useful for acid-sensitive substrates.[1]
Formic AcidNeat or Dioxane88-97%Room Temp.3 min - 2 hours85-95Another mild alternative to TFA.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general and widely used method for the removal of the N-trityl group under acidic conditions.

Materials:

  • N-trityl protected imidazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus and appropriate developing solvent system

Procedure:

  • Dissolution: Dissolve the N-trityl protected imidazole derivative (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution at room temperature, add TFA dropwise to achieve the desired final concentration (typically 1-5% v/v). For faster reactions, a higher concentration of TFA (e.g., 10% v/v) can be used, often in the presence of a scavenger like triethylsilane (2.5% v/v) to prevent side reactions from the stable trityl cation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The deprotected imidazole product should have a different Rf value than the starting material. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, containing the deprotected imidazole and the triphenylmethanol byproduct, can be purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane.

Protocol 2: Deprotection using Aqueous Acetic Acid

This protocol offers a milder alternative to TFA, suitable for substrates with acid-sensitive functional groups.

Materials:

  • N-trityl protected imidazole derivative

  • 80% aqueous Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus and appropriate developing solvent system

Procedure:

  • Reaction Setup: Dissolve the N-trityl protected imidazole derivative (1.0 equiv) in 80% aqueous acetic acid.

  • Reaction Monitoring: Stir the solution at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Neutralization: Carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Mandatory Visualization

Experimental Workflow for N-Trityl Deprotection

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-Trityl Imidazole in DCM add_acid Add Acid (TFA or Acetic Acid) start->add_acid react Stir at Room Temperature (1-2h) add_acid->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Deprotected Imidazole chromatography->product

Caption: Workflow for the acidic deprotection of N-trityl imidazole.

Signaling Pathway of Trityl Group Removal

deprotection_mechanism reactant N-Trityl Imidazole protonated Protonated Imidazole reactant->protonated Protonation acid H+ acid->protonated trityl_cation Trityl Cation (stable) protonated->trityl_cation product Deprotected Imidazole protonated->product Cleavage

Caption: Mechanism of acid-catalyzed N-trityl deprotection.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. For sterically hindered substrates, gentle heating may be required, but this should be done with caution to avoid potential side reactions.

  • Side Reactions: The highly stable trityl cation generated during the reaction can potentially alkylate other nucleophilic sites in the molecule. The addition of a scavenger such as triethylsilane (TES) or water can help to trap the trityl cation and minimize these side reactions.

  • Purification Challenges: The primary byproduct of the deprotection is triphenylmethanol. While generally less polar than the deprotected imidazole, their separation by column chromatography can sometimes be challenging depending on the polarity of the target molecule. Careful selection of the eluent system is crucial for a clean separation.

Conclusion

The removal of the trityl protecting group from an imidazole nitrogen is a routine and generally high-yielding transformation. The choice between a strong acid like TFA and a milder one like acetic acid allows for tuning the reaction conditions to the specific needs of the substrate. Proper monitoring and purification are key to obtaining the desired deprotected imidazole in high purity.

References

Application Note: Interpreting the ¹H NMR Spectrum of Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to understanding the ¹H NMR spectrum of Methyl 3-(1-Tritylimidazol-4-yl) Propionate. It includes a summary of expected chemical shifts, a detailed experimental protocol for acquiring the spectrum, and a visual workflow for spectral interpretation.

Predicted ¹H NMR Data Presentation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the trityl, imidazole, and methyl propionate moieties. The expected chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on typical values for similar structural fragments and may vary slightly depending on the solvent and experimental conditions.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Trityl-H (Ar-H)7.10 - 7.40Multiplet (m)-15H
Imidazole-H (C2-H)~7.50Singlet (s)-1H
Imidazole-H (C5-H)~6.80Singlet (s)-1H
-OCH₃ (Methyl Ester)~3.60Singlet (s)-3H
-CH₂- (Propionate α)~2.80Triplet (t)~7.52H
-CH₂- (Propionate β)~2.60Triplet (t)~7.52H

Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

2.1. Materials and Equipment

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (approx. 0.6 mL)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm diameter, clean and dry

  • Pipettes and Vials

2.2. Sample Preparation [1][2]

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to dissolve the sample.[1][2][3]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • If any solid particles remain, filter the solution through a pipette with a cotton plug into the NMR tube to avoid peak broadening.[1][2]

  • Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

  • Transfer the solution to a 5 mm NMR tube.[1][3]

  • Cap the NMR tube securely.

2.3. NMR Spectrum Acquisition [2][5]

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a quantitative spectrum, a longer relaxation delay may be necessary.[5]

  • Acquire the Free Induction Decay (FID) data.

2.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[4]

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

Interpreting_1H_NMR_Spectrum cluster_acquisition Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_assignment Peak Assignment cluster_conclusion Conclusion Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Chemical_Shift Analyze Chemical Shifts (ppm) Data_Processing->Chemical_Shift Structure_Correlation Correlate Data with Molecular Structure Chemical_Shift->Structure_Correlation Integration Analyze Integration Values Integration->Structure_Correlation Multiplicity Analyze Multiplicity (Splitting Pattern) Multiplicity->Structure_Correlation Coupling_Constants Analyze Coupling Constants (J, Hz) Coupling_Constants->Structure_Correlation Trityl Trityl Group (15H, m, 7.1-7.4 ppm) Structure_Correlation->Trityl Imidazole Imidazole Ring (1H, s, ~7.5 ppm; 1H, s, ~6.8 ppm) Structure_Correlation->Imidazole Propionate Methyl Propionate Moiety (3H, s, ~3.6 ppm; 2H, t, ~2.8 ppm; 2H, t, ~2.6 ppm) Structure_Correlation->Propionate Final_Structure Structure Confirmation Trityl->Final_Structure Imidazole->Final_Structure Propionate->Final_Structure

Caption: Workflow for ¹H NMR Spectrum Interpretation.

References

Application Note: Analysis of Propionate Ester Fragmentation Patterns by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionate esters are a class of organic compounds commonly found in natural products, flavors, and fragrances, and are also important intermediates in organic synthesis and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these volatile compounds. Understanding the characteristic fragmentation patterns of propionate esters under electron ionization (EI) is crucial for accurate structural elucidation and confident identification from complex matrices. This application note provides a detailed overview of the primary fragmentation pathways of propionate esters and a general protocol for their analysis.

Primary Fragmentation Mechanisms of Propionate Esters (Electron Ionization)

Upon entering the mass spectrometer, propionate ester molecules are ionized by a high-energy electron beam, typically at 70 eV, forming a molecular ion (M+•).[1] This molecular ion is often unstable and undergoes fragmentation through several characteristic pathways. The most common fragmentation patterns are a result of alpha-cleavage, McLafferty rearrangement, and other bond scissions within the molecule.[2][3]

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for esters.[4] It involves the cleavage of the bond alpha to the carbonyl group. For propionate esters, this can occur in two ways:

    • Loss of the Alkoxy Group (•OR'): The most common α-cleavage results in the loss of the alkoxy radical, leading to the formation of a stable, resonance-stabilized propionyl cation (CH₃CH₂CO⁺) at a mass-to-charge ratio (m/z) of 57.[5] This ion is often the base peak or one of the most abundant ions in the spectrum.

    • Loss of the Ethyl Group (•CH₂CH₃): Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon results in the loss of an ethyl radical, forming an [OR'+CO]⁺ ion.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters that have an alkyl chain on the alcohol moiety with at least two carbons and a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[4][6] The rearrangement involves the transfer of this γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene molecule.[7] This results in a protonated propanoic acid radical cation.

  • Other Fragmentations:

    • Cleavage of the C-O Bond: Scission of the bond between the carbonyl carbon and the alkoxy oxygen can lead to the formation of an alkoxy cation ([OR']⁺).

    • Alkyl Chain Fragmentation: The alkyl chain of the alcohol portion can undergo fragmentation, typically resulting in a series of carbocation fragments separated by 14 mass units (CH₂).[2]

Below is a diagram illustrating the key fragmentation pathways for a generic propionate ester.

G cluster_main General Fragmentation Pathways of Propionate Esters cluster_pathways mol Propionate Ester [CH₃CH₂COOR']⁺• (Molecular Ion) ac_cleavage α-Cleavage mol->ac_cleavage mc_rearrangement McLafferty Rearrangement mol->mc_rearrangement Requires γ-H other_cleavage Other Cleavages mol->other_cleavage acylium Propionyl Cation [CH₃CH₂CO]⁺ m/z = 57 ac_cleavage->acylium alkoxy_loss Loss of •OR' mc_ion Rearrangement Ion [CH₃CH₂C(OH)₂]⁺• m/z = 75 mc_rearrangement->mc_ion alkene_loss Loss of Alkene (R'-H) alkoxy_ion Alkoxy Cation [OR']⁺ other_cleavage->alkoxy_ion co_loss C-O Cleavage G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Dilution in Solvent) gc_inj GC Injection prep->gc_inj gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep ms_ion Ionization (Electron Ionization, 70 eV) gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_det Mass Analysis & Detection (Quadrupole/Ion Trap) ms_frag->ms_det data_acq Data Acquisition (Total Ion Chromatogram & Mass Spectra) ms_det->data_acq data_an Data Analysis (Peak Identification & Spectral Interpretation) data_acq->data_an

References

Developing Cell-Based Assays with Imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[1][2][3] These compounds form the core structure of numerous clinically approved drugs and biologically active molecules.[4][5] Their versatile nature allows them to interact with a wide array of biological targets, including enzymes and receptors, making them a fertile ground for the development of novel therapeutics for various diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][6]

This document provides detailed application notes and protocols for developing cell-based assays to evaluate the biological activity of imidazole derivatives. These assays are crucial for screening potential drug candidates, elucidating mechanisms of action, and advancing preclinical research.

General Workflow for Assay Development

The development of a cell-based assay using an imidazole derivative typically follows a structured workflow. This process begins with defining the research question and selecting the appropriate cell line and assay type, followed by compound preparation, treatment, and data analysis.

Assay_Development_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Execution cluster_analysis 3. Data Acquisition & Analysis Define_Objective Define Research Objective Select_Cell_Line Select Appropriate Cell Line Define_Objective->Select_Cell_Line Choose_Assay Choose Assay Type (e.g., Viability, Apoptosis) Select_Cell_Line->Choose_Assay Compound_Prep Prepare Imidazole Derivative Stock Choose_Assay->Compound_Prep Cell_Seeding Seed Cells in Multi-well Plates Compound_Prep->Cell_Seeding Compound_Treatment Treat Cells with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Data_Acquisition Perform Assay & Acquire Data Incubation->Data_Acquisition Data_Analysis Analyze Data (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->PI3K inhibits Imidazole_Derivative->Akt inhibits Imidazole_Derivative->mTORC1 inhibits

References

Application Notes and Protocols for Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1-Tritylimidazol-4-yl) Propionate is a key chemical intermediate widely utilized in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a trityl-protected imidazole ring and a methyl propionate side chain, makes it a versatile building block in medicinal chemistry. The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. This intermediate is particularly prominent in the development of histamine H3 receptor antagonists, a class of drugs with therapeutic potential in treating neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Chemical Properties

PropertyValue
CAS Number 102676-60-8[1]
Molecular Formula C₂₆H₂₄N₂O₂[1][2]
Molecular Weight 396.48 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Applications in Drug Development

The primary application of this compound is as a precursor for the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are of significant interest for their potential to enhance cognitive function and promote wakefulness.

A notable example of a potent and selective histamine H3 receptor antagonist synthesized using this intermediate is Ciproxifan . Ciproxifan has been extensively studied for its cognitive-enhancing and wake-promoting effects. The synthesis of Ciproxifan and related analogues often involves the conversion of this compound into a key alcohol intermediate, 3-(1H-imidazol-4-yl)propan-1-ol.

Experimental Protocols

The following protocols detail the key transformations of this compound in the synthesis of histamine H3 receptor antagonists.

Protocol 1: Reduction of this compound to (1-Tritylimidazol-4-yl)propan-1-ol

This procedure describes the reduction of the methyl ester to a primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of LiAlH₄ in THF to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Stir the resulting mixture vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Tritylimidazol-4-yl)propan-1-ol.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantMolar Equiv.ReagentMolar Equiv.SolventReaction Time (h)Temperature (°C)Yield (%)
This compound1.0LiAlH₄1.5 - 2.0Anhydrous THF2 - 40 to RT~90-95
Protocol 2: Deprotection of (1-Tritylimidazol-4-yl)propan-1-ol to 3-(1H-imidazol-4-yl)propan-1-ol

This protocol details the removal of the trityl protecting group to yield the free imidazole.

Materials:

  • (1-Tritylimidazol-4-yl)propan-1-ol

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (1-Tritylimidazol-4-yl)propan-1-ol in DCM.

  • Add trifluoroacetic acid or formic acid to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 3-(1H-imidazol-4-yl)propan-1-ol can be purified by crystallization or column chromatography.

Quantitative Data:

ReactantMolar Equiv.ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
(1-Tritylimidazol-4-yl)propan-1-ol1.0Trifluoroacetic acid or Formic acidDichloromethane1 - 3RT>95

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately leads to the inhibition of neurotransmitter release.

Histamine_H3_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Histamine Histamine Histamine->H3R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle phosphorylates (inhibits release) Inhibition Inhibition of Neurotransmitter Release Neurotransmitter_Vesicle->Inhibition

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol

The following diagram illustrates the key steps in the synthesis of the crucial intermediate, 3-(1H-imidazol-4-yl)propan-1-ol, from this compound.

Synthesis_Workflow Start Methyl 3-(1-Tritylimidazol-4-yl) Propionate Reduction Reduction of Ester (Protocol 1) Start->Reduction Intermediate_1 (1-Tritylimidazol-4-yl)propan-1-ol Reduction->Intermediate_1 Purification_1 Purification (Column Chromatography) Intermediate_1->Purification_1 Deprotection Deprotection of Imidazole (Protocol 2) Final_Product 3-(1H-imidazol-4-yl)propan-1-ol Deprotection->Final_Product Purification_2 Purification (Crystallization or Column Chromatography) Final_Product->Purification_2 Purification_1->Deprotection

Caption: Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Imidazole Propionates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazole propionates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted imidazole propionates?

A1: A prevalent and efficient method is the Michael addition (aza-Michael reaction) of a substituted imidazole to an acrylate ester, such as ethyl acrylate or methyl acrylate. This reaction is typically catalyzed by a base and involves the nucleophilic attack of the imidazole nitrogen onto the electron-deficient alkene of the acrylate.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of substituted imidazole propionates can arise from several factors. A primary cause is often incomplete deprotonation of the imidazole ring, which diminishes its nucleophilicity.[1] Other contributing factors include the reactivity of the acrylate, inappropriate solvent choice, suboptimal reaction temperature, or degradation of starting materials or products.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The most common side reaction is the formation of a dialkylated imidazolium salt, where the N-alkylated imidazole product reacts with another molecule of the alkylating agent.[1] C-alkylation at the C2 position of the imidazole ring can also occur, particularly if the nitrogen atoms are sterically hindered.[1] Additionally, polymerization of the acrylate ester can be a competing side reaction, especially at elevated temperatures or in the presence of certain initiators.

Q4: My product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification of imidazole propionates can be challenging due to the basic nature of the imidazole ring, which can lead to tailing on silica gel chromatography. The polarity of the product and the potential presence of highly polar side products, such as the dialkylated imidazolium salt, can also complicate separation. Using a more polar eluent system, sometimes with the addition of a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can improve chromatographic separation. In some cases, purification via conversion to a salt followed by recrystallization may be a viable alternative.

Q5: How can I confirm the structure of my synthesized substituted imidazole propionate?

A5: Standard analytical techniques are used for structural confirmation. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the substitution pattern on the imidazole ring and confirming the presence of the propionate chain. Mass spectrometry (MS) is used to confirm the molecular weight of the product.[2] Infrared (IR) spectroscopy can identify key functional groups, such as the ester carbonyl group.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Deprotonation of Imidazole - Select a stronger base: If using a weak base like K2CO3, consider switching to a stronger base such as sodium hydride (NaH), sodium methoxide (NaOMe), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] - Optimize solvent: Ensure the solvent is compatible with the chosen base and is anhydrous, as water can quench the base. Aprotic polar solvents like DMF or DMSO are often effective.
Low Reactivity of Starting Materials - Check purity of reactants: Impurities in the imidazole or acrylate can inhibit the reaction. - Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions. - Increase reaction time: The reaction may require a longer duration to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of Reactants or Product - Run the reaction at a lower temperature: Some substituted imidazoles or the resulting propionates may be thermally unstable.[1] - Use a milder base: Strong bases can sometimes lead to degradation.
Problem 2: Formation of Side Products
Side Product Prevention Strategies
Dialkylated Imidazolium Salt - Stoichiometry control: Use a slight excess of the imidazole relative to the acrylate to minimize the chance of the product reacting further.[1] - Slow addition of acrylate: Add the acrylate ester dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of dialkylation.
C-alkylation Products - Steric hindrance: If the N-alkylation is sterically hindered, C-alkylation becomes more favorable. Consider if a different isomer of the starting imidazole could be used. - Protecting groups: In complex syntheses, using a protecting group on one of the imidazole nitrogens can ensure regioselectivity.[3][4]
Polymerization of Acrylate - Control temperature: Avoid excessive heating. - Add a polymerization inhibitor: A small amount of a radical scavenger like hydroquinone can be added to the acrylate ester before the reaction.
Problem 3: Purification Difficulties
Issue Recommended Solution
Tailing on Silica Gel Chromatography - Add a basic modifier: Incorporate a small percentage (0.1-1%) of triethylamine or ammonia into the eluent to suppress the interaction of the basic imidazole with the acidic silica gel. - Use alternative stationary phases: Alumina (basic or neutral) or reverse-phase silica gel (C18) can be effective alternatives to standard silica gel.
Co-elution of Product and Starting Imidazole - Optimize eluent polarity: A gradual gradient elution can help resolve compounds with similar polarities. - Acid-base extraction: If there is a significant difference in the basicity of the product and the starting material, an acid-base workup could be used to separate them before chromatography.
Removal of High-Boiling Point Solvents (e.g., DMF, DMSO) - Aqueous workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary. - High-vacuum distillation/evaporation: For thermally stable compounds, removal of high-boiling solvents under high vacuum can be effective.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate

This protocol describes a general method for the aza-Michael addition of imidazole to ethyl acrylate.

Materials:

  • Imidazole

  • Ethyl acrylate

  • Base (e.g., Sodium methoxide, Potassium carbonate)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

Procedure:

  • To a solution of imidazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the imidazolate anion.

  • Add ethyl acrylate dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

The following table provides a general overview of reaction conditions that have been reported for similar syntheses. Optimal conditions will vary depending on the specific substituted imidazole used.

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleEthyl acrylateNaOMeMethanolReflux675-85
2-MethylimidazoleMethyl acrylateK2CO3Acetonitrile501260-70
4-NitroimidazoleEthyl acrylateDBUDMF252450-65

Visualizations

Experimental Workflow for Imidazole Propionate Synthesis

G start Start reactants 1. Combine substituted imidazole, base, and anhydrous solvent start->reactants stir 2. Stir to form imidazolate anion reactants->stir add_acrylate 3. Add acrylate ester dropwise stir->add_acrylate reaction 4. Monitor reaction by TLC add_acrylate->reaction workup 5. Aqueous workup and extraction reaction->workup purify 6. Purification by column chromatography workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the synthesis of substituted imidazole propionates.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_base Is the base strong enough? start->check_base check_solvent Is the solvent anhydrous and appropriate? check_base->check_solvent Yes increase_base Use a stronger base (e.g., NaH, NaOMe) check_base->increase_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes dry_solvent Use anhydrous solvent check_solvent->dry_solvent No check_time Has the reaction run long enough? check_temp->check_time Yes adjust_temp Adjust temperature (heat or cool) check_temp->adjust_temp No increase_time Increase reaction time check_time->increase_time No

Caption: A decision tree to troubleshoot low product yield in imidazole propionate synthesis.

References

How to improve the yield of the Methyl 3-(1-Tritylimidazol-4-yl) Propionate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(1-Tritylimidazol-4-yl) Propionate synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from issues in the two primary synthetic steps: the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid and the subsequent N-tritylation of the resulting ester. Below is a comprehensive guide to troubleshoot common problems.

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield in Esterification Step Incomplete reaction due to equilibrium.- Use a large excess of methanol (e.g., 10-20 equivalents).- Remove water as it forms using a Dean-Stark apparatus.Drives the reaction towards the product, potentially increasing yield to >90%.[1]
Insufficient catalysis.- Increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).- Ensure the catalyst is fresh and active.Accelerates the reaction rate, leading to higher conversion within a given timeframe.
Suboptimal reaction temperature or time.- Reflux the reaction mixture for an extended period (e.g., 15-24 hours) and monitor by TLC.[1]Ensures the reaction proceeds to completion.
Low Yield in N-Tritylation Step Incomplete reaction.- Use a slight excess of trityl chloride (1.1-1.2 equivalents).- Employ a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents).- Extend the reaction time (12-24 hours) and monitor by TLC.A 90% yield has been reported for the synthesis of the precursor, methyl 3-(1H-imidazol-4-yl)propanoate, under optimized esterification conditions.[1]
Steric hindrance from the bulky trityl group.- Use a less sterically hindered base if possible.- Ensure adequate reaction time to overcome the steric barrier.Improved conversion to the desired N-tritylated product.
Formation of byproducts (e.g., over-alkylation, detritylation).- Avoid excess trityl chloride to minimize the risk of forming quaternary imidazolium salts.- Maintain anhydrous conditions to prevent hydrolysis of trityl chloride.- Avoid acidic workup conditions which can cause detritylation.Cleaner reaction profile with fewer impurities, simplifying purification.
Difficult Purification Co-elution of product and starting material or byproducts.- Utilize column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes).- Recrystallization can be an effective method for final purification.Isolation of the pure target compound with high purity.
Presence of triphenylmethanol (trityl alcohol) impurity.- This byproduct forms from the hydrolysis of unreacted trityl chloride. A non-aqueous workup or careful chromatography can remove it.Pure product free from trityl-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step is the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol in the presence of an acid catalyst to form methyl 3-(1H-imidazol-4-yl)propanoate. The second step involves the protection of the imidazole nitrogen with a trityl group using trityl chloride and a base.

Q2: How can I monitor the progress of the reactions?

A2: Both the esterification and N-tritylation reactions can be effectively monitored using Thin Layer Chromatography (TLC). For the esterification, the product ester will have a higher Rf value than the starting carboxylic acid. For the N-tritylation, the tritylated product will be significantly less polar and thus have a much higher Rf value than the starting imidazole ester. Use a suitable solvent system, such as ethyl acetate/hexanes, and visualize the spots under UV light.

Q3: What are the most critical parameters to control for a high yield in the N-tritylation step?

A3: The most critical parameters are the choice and amount of base, the exclusion of water, and the reaction time. A non-nucleophilic, sterically hindered base like DIPEA can be advantageous. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of trityl chloride to triphenylmethanol. Allowing the reaction to proceed for a sufficient duration (12-24 hours) is crucial to ensure complete conversion.

Q4: I am observing a significant amount of unreacted starting material in the N-tritylation step. What should I do?

A4: This could be due to several factors:

  • Inactive reagents: Ensure your trityl chloride and base are of good quality and have not degraded.

  • Insufficient base: The base is crucial for deprotonating the imidazole nitrogen, making it nucleophilic. Ensure you are using a slight excess.

  • Inadequate reaction time: The reaction with the sterically bulky trityl group can be slow. Increase the reaction time and continue to monitor by TLC.

Q5: My final product seems to be contaminated with a compound that has a similar Rf to the starting imidazole ester. What could this be and how do I remove it?

A5: This impurity is likely the result of detritylation of your product during workup or purification. The trityl group is labile to acid. To avoid this, use neutral or slightly basic conditions during your workup (e.g., washing with a saturated sodium bicarbonate solution). If detritylation has occurred, careful column chromatography with a shallow solvent gradient should allow for the separation of the more polar deprotected compound from your desired product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
  • To a solution of 3-(1H-imidazol-4-yl)-propionic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 15-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-(1H-imidazol-4-yl)propanoate, which can be purified by column chromatography if necessary. A reported yield for a similar process is around 90%.[1]

Protocol 2: Synthesis of this compound
  • Dissolve methyl 3-(1H-imidazol-4-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Fischer Esterification cluster_tritylation Step 2: N-Tritylation start_ester 3-(1H-imidazol-4-yl)propanoic Acid + Methanol ester_reagents H₂SO₄ (cat.) Reflux, 15-24h start_ester->ester_reagents product_ester Methyl 3-(1H-imidazol-4-yl)propanoate ester_reagents->product_ester start_trityl Methyl 3-(1H-imidazol-4-yl)propanoate product_ester->start_trityl Purification & Use in Next Step trityl_reagents Trityl Chloride, DIPEA DCM or DMF, RT, 12-24h start_trityl->trityl_reagents final_product This compound trityl_reagents->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Overall Yield check_step1 Analyze Yield of Step 1 (Esterification) start->check_step1 low_yield1 Low Yield in Step 1 check_step1->low_yield1 Low good_yield1 Good Yield in Step 1 check_step1->good_yield1 Good troubleshoot1 - Increase excess MeOH - Remove H₂O - Increase catalyst/time low_yield1->troubleshoot1 check_step2 Analyze Yield of Step 2 (N-Tritylation) good_yield1->check_step2 low_yield2 Low Yield in Step 2 check_step2->low_yield2 Low purification_issue Difficulty in Purification check_step2->purification_issue Good, but impure troubleshoot2 - Check reagent quality - Increase base/TrCl - Extend reaction time - Ensure anhydrous conditions low_yield2->troubleshoot2 final_product Improved Yield troubleshoot1->final_product troubleshoot2->final_product troubleshoot_purification - Optimize chromatography - Consider recrystallization - Check for detritylation purification_issue->troubleshoot_purification Yes purification_issue->final_product No troubleshoot_purification->final_product

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Tritylated Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying tritylated imidazole compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of tritylated imidazole compounds via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue 1: Premature Detritylation on Silica Gel

Question: My tritylated imidazole appears to be decomposing on the silica gel column, as evidenced by the appearance of a new, more polar spot on TLC analysis of the fractions. How can I prevent this?

Answer: Premature detritylation on silica gel is a common issue due to the acidic nature of standard silica gel. The bulky trityl group is labile in acidic conditions.[1] Here are several strategies to mitigate this problem:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use a Basic Eluent: Add a small percentage of a volatile base (e.g., 0.1-0.5% triethylamine) to your eluent system. This helps to maintain a neutral to slightly basic environment throughout the purification process.

  • Use Deactivated Silica Gel: Commercially available deactivated (neutral) silica gel can be used as an alternative to standard silica gel.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), if your compound is stable under those conditions.

Issue 2: Poor Separation of the Tritylated Imidazole from Non-polar Impurities

Question: My tritylated product co-elutes with non-polar impurities, such as triphenylmethane or unreacted trityl chloride. How can I improve the separation?

Answer: The lipophilic nature of the trityl group can make separation from other non-polar compounds challenging. Here are some tips:

  • Optimize the Solvent System: A shallow gradient of a polar solvent in a non-polar solvent is often effective. Start with a very non-polar eluent (e.g., pure hexane or heptane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Use a Different Solvent System: Sometimes a complete change in the solvent system can alter the selectivity. For example, using a toluene-based or a dichloromethane-based system instead of a hexane-based one might improve separation.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band at the start of the purification, which can improve resolution.

Issue 3: Tailing of the Product Peak During Elution

Question: My tritylated imidazole compound is tailing on the column, leading to broad fractions and poor separation. What can I do?

Answer: Tailing is often caused by strong interactions between the compound and the stationary phase.

  • Addition of a Modifier: As mentioned for preventing detritylation, adding a small amount of a base like triethylamine to the eluent can often reduce tailing by competing for the active sites on the silica gel.

  • Lower the Load: Overloading the column can lead to tailing. Try reducing the amount of crude material loaded onto the column.

  • Check Solubility: Ensure your compound is fully dissolved in the loading solvent and is soluble in the mobile phase.

Recrystallization Troubleshooting

Issue 1: The Tritylated Compound Oils Out Instead of Crystallizing

Question: When I try to recrystallize my tritylated imidazole, it separates as an oil rather than forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute is supersaturated but the temperature is still above the melting point of the solid in the solvent.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent System Adjustment: The choice of solvent is crucial. If a single solvent is not working, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 2: Poor Recovery of the Product After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

Answer: Low recovery can be due to several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. Use a pre-heated funnel and filter the solution quickly.

  • Washing with Room Temperature Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of tritylated imidazole compounds? A1: Common impurities can include:

  • Unreacted starting materials: Imidazole and trityl chloride.

  • Byproducts of the tritylation reaction: Triphenylmethanol (trityl alcohol), formed from the hydrolysis of trityl chloride.

  • Over-tritylated products: If the imidazole has other reactive sites.

  • Detritylated product: If the compound is exposed to acidic conditions during workup or purification.

Q2: What is a general protocol for the column chromatography of a tritylated imidazole? A2: A general protocol is as follows:

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a column with silica gel, often as a slurry in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity (gradient elution) based on your TLC analysis. For example, start with 100% hexane and gradually add ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: What are some good starting solvent systems for the recrystallization of tritylated imidazoles? A3: The bulky, non-polar trityl group significantly influences the solubility. Good starting points for solvent selection include:

  • Single Solvents: Acetone, isopropanol, or acetonitrile.

  • Two-Solvent Systems:

    • Benzene/light petroleum

    • Acetone/ether

    • Dichloromethane/hexane

    • Ethyl acetate/hexane

Q4: How can I visualize tritylated imidazole compounds on a TLC plate? A4: Tritylated imidazole compounds are often UV-active due to the aromatic rings of the trityl group and the imidazole ring. Therefore, they can usually be visualized under a UV lamp (254 nm). For compounds that are not UV-active or for additional confirmation, various chemical stains can be used, such as potassium permanganate or p-anisaldehyde stain, followed by gentle heating.

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Tritylated Imidazole

Purification MethodTypical RecoveryTypical PurityAdvantagesDisadvantages
Silica Gel Column Chromatography 70-90%>98%High resolution, applicable to a wide range of compounds.Can be time-consuming, potential for product degradation on acidic silica.
Recrystallization 50-80%>99% (if successful)Can provide very high purity, scalable.Finding a suitable solvent can be challenging, may not remove all impurities.
Acid-Base Extraction VariableVariableGood for removing non-basic or non-acidic impurities.Risk of detritylation if strong acids are used.

Experimental Protocols

Protocol 1: General N-Tritylation of Imidazole[1]
  • Dissolve imidazole (1.0 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add triethylamine (1.1-1.5 equivalents).

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of N(im)-Trityl-L-histidine[2]
  • The crude N(im)-Trityl-L-histidine precipitate is collected by filtration.

  • The crude product is then purified by extraction with ethyl acetate to remove impurities like triphenylmethanol.

  • The product is further washed with deionized water.

  • Recrystallization is then performed to obtain the final pure product.

Protocol 3: Purification of Clotrimazole (a tritylated imidazole derivative)[3][4]
  • After the reaction, the organic layer is separated, washed with water, and concentrated to dryness under reduced pressure.

  • The residue is taken up in a suitable solvent, such as methyl isobutyl ketone or acetone.

  • The solution is heated to ensure complete dissolution.

  • The solution is then cooled to induce crystallization. For example, cooling to 0°C for several hours.

  • The resulting crystals are collected by filtration (e.g., centrifugation).

  • The crystals are washed with a small amount of cold solvent.

  • The purified product is dried under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification imidazole Imidazole reaction N-Tritylation Reaction imidazole->reaction trityl_chloride Trityl Chloride trityl_chloride->reaction base Base (e.g., Et3N) base->reaction quench Quench with Water reaction->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying crude_product Crude Tritylated Imidazole drying->crude_product chromatography Column Chromatography crude_product->chromatography Method 1 recrystallization Recrystallization crude_product->recrystallization Method 2 pure_product Pure Tritylated Imidazole chromatography->pure_product recrystallization->pure_product troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions_column Solutions cluster_solutions_recrystallization Solutions start Purification Issue Encountered premature_detritylation Premature Detritylation? start->premature_detritylation poor_separation Poor Separation? start->poor_separation tailing Tailing? start->tailing oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery solution_detritylation Neutralize Silica/Eluent Use Deactivated Silica Change Stationary Phase premature_detritylation->solution_detritylation solution_separation Optimize Gradient Change Solvent System Dry Loading poor_separation->solution_separation solution_tailing Add Base to Eluent Reduce Load Check Solubility tailing->solution_tailing solution_oiling Slow Cooling Scratch Flask Seeding Adjust Solvent System oiling_out->solution_oiling solution_recovery Use Minimal Hot Solvent Pre-heat Funnel Wash with Cold Solvent low_recovery->solution_recovery

References

Optimizing reaction conditions for the synthesis of histamine receptor ligands.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of histamine receptor ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing imidazole-based histamine receptor ligands?

A1: The primary challenges include controlling regioselectivity during N-alkylation of the imidazole ring, unwanted side reactions, and purification of the final products. The imidazole ring has two reactive nitrogen atoms (N-1 and N-3), and achieving selective alkylation at the desired position can be difficult.

Q2: How can I improve the yield of my N-alkylation reaction on an imidazole core?

A2: To improve yields, ensure complete deprotonation of the imidazole ring by using a sufficiently strong base (e.g., NaH in DMF). The choice of solvent is also critical; polar aprotic solvents like DMF, acetonitrile, or DMSO are generally effective. Optimizing the reaction temperature is also key; while higher temperatures can increase the rate, they may also lead to side products. Careful monitoring by TLC or LC-MS is recommended.

Q3: I am observing the formation of a quaternary imidazolium salt as a major byproduct. How can I prevent this?

A3: The formation of quaternary salts is due to over-alkylation. To minimize this, you can:

  • Use a less reactive alkylating agent.

  • Carefully control the stoichiometry, using only a slight excess of the alkylating agent.

  • Lower the reaction temperature to reduce the rate of the second alkylation.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q4: What are the key considerations for performing a Suzuki-Miyaura cross-coupling to form an aryl-imidazole bond?

A4: Key considerations include the choice of palladium catalyst and ligand, the base, and the solvent system. A common issue is low yield, which can often be addressed by screening different phosphine ligands and bases. Anhydrous conditions are also crucial for the success of the reaction.

Q5: What are some common issues encountered during the synthesis of cyanoguanidine-based H2 receptor antagonists?

A5: A primary challenge is the reaction of the amine with the cyanoguanidine precursor. Incomplete reaction or the formation of side products can occur. Ensuring the purity of the starting amine and using an appropriate solvent and temperature are critical. Purification can also be challenging due to the polarity of the cyanoguanidine group; chromatographic methods often require a polar mobile phase.

Troubleshooting Guides

Low Yield in Imidazole N-Alkylation
Possible Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF).
Low Reactivity of Alkylating Agent Switch to a more reactive halide (I > Br > Cl). Consider microwave-assisted synthesis to increase the reaction rate.
Steric Hindrance For sterically hindered substrates, consider using a less bulky base or a more reactive alkylation method like the Mitsunobu reaction.
Side Reactions Monitor the reaction closely by TLC/LC-MS and optimize the temperature and reaction time to minimize byproduct formation.
Poor Regioselectivity in Unsymmetrical Imidazole Alkylation
Possible Cause Troubleshooting Step
Similar Steric/Electronic Environment Employ a directing group on one of the nitrogen atoms to force alkylation at the other position. The choice of solvent can also influence regioselectivity.
Tautomerization For imidazoles with electron-withdrawing groups, the tautomeric equilibrium can favor the less reactive tautomer. Using a strong base to form the imidazolide anion can overcome this issue.
Low Yield in Suzuki-Miyaura Coupling for Aryl-Imidazole Synthesis
Possible Cause Troubleshooting Step
Catalyst Inactivity Screen different palladium catalysts and phosphine ligands. Ensure the catalyst is not deactivated by impurities.
Inefficient Transmetalation The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
Poor Solubility Use a solvent system that solubilizes all reactants, such as a mixture of dioxane and water.
Decomposition of Boronic Acid Use fresh boronic acid and run the reaction under an inert atmosphere to prevent degradation.

Experimental Protocols & Data

Protocol 1: Synthesis of a Piperidine-based H1 Antagonist

This protocol describes the synthesis of a key intermediate for a class of piperidine-containing H1 receptor antagonists.

Reaction: N-alkylation of 4-hydroxypiperidine with a substituted benzyl halide.

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Reactant Ratios Solvent Base Temperature (°C) Time (h) Yield (%)
1.0 eq Piperidine / 1.1 eq HalideDMFK₂CO₃80685
1.0 eq Piperidine / 1.1 eq HalideAcetonitrileCs₂CO₃Reflux892
Protocol 2: Synthesis of a Cyanoguanidine-based H2 Antagonist

This protocol outlines the final step in the synthesis of a cyanoguanidine H2 antagonist.

Reaction: Coupling of an amine with a cyanocarbonimidate.

Procedure:

  • Dissolve the amine intermediate (1.0 eq) and diphenyl cyanocarbonimidate (1.0 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by LC-MS.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a gradient of methanol in dichloromethane.

Reactant Ratios Solvent Temperature Time (h) Yield (%)
1.0 eq Amine / 1.0 eq ImidateAcetonitrileReflux1660-75
1.0 eq Amine / 1.0 eq ImidateEthanolReflux2455-70

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways for the four major histamine receptor subtypes.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1R Gq Gq H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Cellular Response Cellular Response PKC->Cellular Response Ca_release->Cellular Response Histamine Histamine Histamine->H1R binds

Caption: H1 Receptor Gq Signaling Pathway.

H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response Histamine Histamine Histamine->H2R binds

Caption: H2 Receptor Gs Signaling Pathway.

H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R H3R Gi Gi H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Decreased Cellular Activity Decreased Cellular Activity cAMP->Decreased Cellular Activity leads to Histamine Histamine Histamine->H3R binds

Caption: H3 Receptor Gi Signaling Pathway.

H4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4R Gi Gi H4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_mobilization Ca²⁺ Mobilization Gi->Ca_mobilization induces ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Decreased PKA Activity Decreased PKA Activity cAMP->Decreased PKA Activity Cellular Response Cellular Response Ca_mobilization->Cellular Response Histamine Histamine Histamine->H4R binds

Caption: H4 Receptor Gi Signaling Pathway.

Addressing stability and degradation issues of Methyl 3-(1-Tritylimidazol-4-yl) Propionate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered during the handling and experimentation of Methyl 3-(1-Tritylimidazol-4-yl) Propionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its two main structural components: the imidazole ring and the methyl propionate ester. Key factors include:

  • pH: The ester linkage is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions. The imidazole ring's stability can also be affected by pH.

  • Oxidizing Agents: The imidazole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the experimental setup.[1][2]

  • Light: Imidazole-containing compounds can be sensitive to photodegradation, especially when in solution and exposed to UV or high-intensity light.[2]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products would need to be identified through analytical studies, the likely degradation products based on the compound's structure include:

  • Hydrolysis Products:

    • 3-(1-Tritylimidazol-4-yl) Propanoic Acid (from hydrolysis of the methyl ester).

    • Methanol (byproduct of ester hydrolysis).

    • Detritylated imidazole derivatives under harsh acidic conditions.

  • Oxidation Products: Various oxidized species of the imidazole ring.[1][2]

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation during storage, the following conditions are recommended:

  • Temperature: Store at low temperatures, as recommended by the supplier (e.g., 0°C).

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep the container tightly sealed to protect from moisture, which can contribute to hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS). Degradation of the compound.- Confirm the identity of the main peak by comparing with a fresh standard. - If degradation is suspected, perform a forced degradation study (see protocol below) to identify potential degradation products. - Re-evaluate storage and handling procedures.
Low yield in a synthetic reaction where the compound is a starting material. The compound may have degraded prior to use.- Assess the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). - If purity is low, purify the compound before use. - Ensure reaction conditions are compatible with the stability of the compound (e.g., avoid strong acids/bases or high temperatures if possible).
Inconsistent experimental results over time. Gradual degradation of the stock solution.- Prepare fresh stock solutions for each experiment or set of experiments. - Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light). - Periodically check the purity of the stock solution.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][3]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC with a UV or PDA detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M HCl.

      • Mix equal volumes of the stock solution and 1 M HCl.

      • Keep the solutions at room temperature and at 60°C.

      • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Mix equal volumes of the stock solution and 1 M NaOH.

      • Keep the solutions at room temperature.

      • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

    • Oxidation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep the solution at room temperature.

      • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

    • Thermal Degradation:

      • Store the solid compound and the stock solution at 60°C.

      • Analyze samples at initial, 24, and 48-hour time points.

    • Photodegradation:

      • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Analyze samples after the exposure period.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table as shown below.

Stress Condition Time (hours) Assay of Parent Compound (%) Number of Degradation Products Major Degradation Product (Area %)
0.1 M HCl (RT) 2498.511.2
1 M HCl (60°C) 675.2315.8
0.1 M NaOH (RT) 282.1210.5
3% H₂O₂ (RT) 2490.745.3
Thermal (60°C) 4899.10-
Photostability -95.323.1

Visualizations

This compound This compound 3-(1-Tritylimidazol-4-yl) Propanoic Acid + Methanol 3-(1-Tritylimidazol-4-yl) Propanoic Acid + Methanol This compound->3-(1-Tritylimidazol-4-yl) Propanoic Acid + Methanol Hydrolysis (Acid/Base) Oxidized Imidazole Derivatives Oxidized Imidazole Derivatives This compound->Oxidized Imidazole Derivatives Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure Detritylated Products Detritylated Products 3-(1-Tritylimidazol-4-yl) Propanoic Acid + Methanol->Detritylated Products Harsh Acid

Caption: Potential degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Stress Thermal Stress Photolytic Stress Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Identify & Quantify Degradants Identify & Quantify Degradants HPLC Analysis->Identify & Quantify Degradants

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting ambiguous peaks in the NMR spectrum of complex imidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazole Derivatives NMR Analysis

Welcome to the technical support center for NMR analysis of complex imidazole derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve ambiguous peaks and other common issues encountered during the NMR analysis of this important class of molecules.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the peaks for my imidazole ring protons broad and poorly resolved?

Broadening of imidazole proton signals is a common issue and can be attributed to several factors:

  • Quadrupolar Broadening: The most common cause is the interaction with the quadrupolar ¹⁴N nuclei in the imidazole ring.[1][2] Nuclei with a spin quantum number greater than 1/2, like ¹⁴N, have a quadrupole moment that can lead to rapid relaxation and cause significant broadening of the signals of adjacent protons (¹H) and carbons (¹³C).[3][4] The effect is more pronounced for nuclei closer to the nitrogen atoms.[1]

  • Intermediate Rate of Tautomeric Exchange: Imidazole derivatives can exist as two rapidly interconverting tautomers. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening.[5][6][7]

  • Chemical Exchange of N-H Proton: The N-H proton of the imidazole ring is acidic and can exchange with residual water in the NMR solvent or other labile protons in the molecule.[8][9] This exchange can lead to the broadening of both the N-H signal and nearby C-H signals.

Solution: See the troubleshooting guide below for "Dealing with Broad Peaks".

FAQ 2: I see two distinct sets of signals for my imidazole derivative. What is the likely cause?

The presence of two sets of signals for a single compound often indicates the presence of two distinct species in slow exchange on the NMR timescale. For imidazole derivatives, the most common reasons are:

  • Slow Tautomeric Exchange: In some solvents, particularly aprotic and non-polar ones, the exchange between the two tautomers can be slow enough that separate signals for each tautomer are observed.[10][11][12]

  • Rotamers/Conformers: If your derivative has bulky substituents, rotation around a single bond might be restricted, leading to the presence of stable rotational isomers (rotamers) that give rise to separate sets of NMR signals.[13]

Solution: To confirm the cause, a variable-temperature (VT) NMR experiment is highly recommended. If the two sets of signals coalesce into a single set at higher temperatures, it confirms the presence of species in dynamic exchange.[13][14][15]

FAQ 3: The N-H proton signal of my imidazole is not visible in the ¹H NMR spectrum. Why?

The disappearance of the N-H proton signal is a frequent observation and can be caused by:

  • Rapid Chemical Exchange: The N-H proton can exchange with deuterium from the NMR solvent (e.g., in CD₃OD or D₂O).[9] This exchange makes the proton "invisible" in the ¹H spectrum.

  • Extreme Broadening: The N-H signal can be broadened to the point where it is indistinguishable from the baseline. This can be due to a combination of quadrupolar effects from the adjacent nitrogen and chemical exchange.[6][8]

Solution: To confirm the presence of an exchangeable proton, you can perform a D₂O shake experiment.[9][16] After acquiring a spectrum in a non-deuterated solvent (like CDCl₃ or DMSO-d₆), add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the peak confirms it was from an exchangeable proton.

FAQ 4: My chemical shifts change significantly when I change the solvent or concentration. What is happening?

The NMR spectrum of imidazole derivatives can be highly sensitive to the experimental conditions:

  • pH Dependence: The chemical shifts of the imidazole ring protons are very sensitive to the pH of the solution.[17][18] Small amounts of acidic or basic impurities can protonate or deprotonate the imidazole ring, causing significant changes in the chemical shifts.[19][20]

  • Solvent Effects: The choice of solvent affects hydrogen bonding and the rate of tautomeric exchange, which in turn influences the chemical shifts.[10][19]

  • Concentration Effects: At higher concentrations, imidazole derivatives can form intermolecular hydrogen bonds or engage in π-stacking, leading to changes in the electronic environment and thus altering chemical shifts.[5][6]

Troubleshooting Guides

Guide 1: Dealing with Broad Peaks

If you observe broad peaks for your imidazole protons, follow this workflow:

G start Broad Peaks Observed check_conc Is the sample highly concentrated? start->check_conc dilute Action: Dilute the sample and re-acquire. check_conc->dilute Yes check_temp Is tautomeric exchange suspected? check_conc->check_temp No dilute->check_temp vt_nmr Action: Perform Variable-Temperature (VT) NMR. check_temp->vt_nmr Yes quad_broad Consider Quadrupolar Broadening or N-H Exchange check_temp->quad_broad No sharpen Peaks sharpen at low or high temp? vt_nmr->sharpen sharpen->quad_broad No confirm_taut Tautomerism confirmed. sharpen->confirm_taut Yes d2o_shake Action: Perform D₂O shake experiment. quad_broad->d2o_shake end Issue Resolved/Identified confirm_taut->end d2o_shake->end

Caption: Workflow for troubleshooting broad NMR peaks.
Guide 2: Resolving Ambiguous Signals with 2D NMR

When 1D ¹H NMR is insufficient to assign protons due to overlap or complex coupling, a series of 2D NMR experiments is the standard solution.[21][22][23]

G start Ambiguous 1D ¹H NMR cosy Run ¹H-¹H COSY start->cosy cosy_info Identifies H-H coupling networks (spin systems) cosy->cosy_info hsqc Run ¹H-¹³C HSQC cosy_info->hsqc hsqc_info Correlates protons to their directly attached carbons hsqc->hsqc_info hmbc Run ¹H-¹³C HMBC hsqc_info->hmbc hmbc_info Shows long-range (2-3 bond) H-C correlations to connect fragments hmbc->hmbc_info elucidate Combine all data for full structure elucidation hmbc_info->elucidate

Caption: Logical workflow for 2D NMR experiments.

Data Presentation

Typical ¹H and ¹³C Chemical Shift Ranges for the Imidazole Ring

The exact chemical shifts will depend heavily on the substituents and the solvent. However, the following table provides a general reference for an unsubstituted imidazole ring.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H-27.7 - 8.2135 - 140Often a singlet, can be sensitive to protonation.
H-4 / H-57.1 - 7.5120 - 125In fast tautomeric exchange, these appear as a single averaged signal. In slow exchange, two distinct signals are seen.
N-H10 - 14N/AOften very broad or not observed. Highly solvent and concentration-dependent.[8]

Data compiled from various sources and represents typical ranges in aprotic polar solvents like DMSO-d₆.[8][21]

Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR

Objective: To investigate dynamic processes such as tautomerism or restricted bond rotation.[13][14]

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆, Toluene-d₈). Ensure the concentration is optimized to avoid aggregation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Gradually increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Coalescence: Continue increasing the temperature until the separate signals of interest broaden and merge (coalesce) into a single peak. Note the coalescence temperature (Tc).

  • Cooling (Optional): If the process is reversible, you can also cool the sample below room temperature to slow the exchange and sharpen the signals of the individual species.

  • Analysis: The coalescence of peaks is a clear indication of a dynamic process. The rate of exchange at the coalescence temperature can be calculated to determine the energy barrier of the process.[15]

Protocol 2: D₂O Shake Experiment

Objective: To identify exchangeable protons (e.g., N-H, O-H).[9][16]

  • Initial Spectrum: Dissolve your compound in a deuterated solvent that is immiscible with water (e.g., CDCl₃) or where water exchange is relatively slow (e.g., DMSO-d₆). Acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange between the labile protons and deuterium.

  • Re-acquire Spectrum: Allow the D₂O to settle (if using an immiscible solvent) and acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum. A new, broad peak for HOD may appear.

References

Methods to avoid the formation of isomeric impurities during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Isomeric Impurity Control

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing the formation of isomeric impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a concern in drug development?

Isomeric impurities are molecules that have the same molecular formula as the desired product but differ in the spatial arrangement of their atoms.[1] These can be either structural isomers or stereoisomers.[1] In the pharmaceutical industry, different isomers of a drug can have significantly different pharmacological activities, with one isomer being therapeutic while another might be inactive or even toxic.[2][3][4] A notorious example is thalidomide, where one enantiomer was effective against morning sickness, while the other caused severe birth defects.[2][3] Therefore, controlling isomeric purity is critical for drug safety and efficacy.[4][5][6]

Q2: How can I identify the presence of isomeric impurities in my sample?

Several analytical techniques can be employed to identify and quantify isomeric impurities:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers.[7][8] By using a chiral stationary phase (CSP), different enantiomers will interact with the column at different rates, leading to their separation and quantification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it is very effective for identifying diastereomers and structural isomers due to differences in their chemical environments.[8][9] To distinguish enantiomers using NMR, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be differentiated.[8]

  • Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile chiral molecules.[10]

  • Thin Layer Chromatography (TLC): TLC is a quick and useful qualitative tool for monitoring the progress of a reaction and assessing the effectiveness of purification steps.[9]

Q3: What are the primary strategies to prevent the formation of isomeric impurities during synthesis?

There are several proactive strategies to control stereochemistry during a chemical reaction:

  • Asymmetric Synthesis: This approach, also known as enantioselective synthesis, aims to preferentially create one stereoisomer over others.[11][12] Key methods include:

    • Chiral Catalysis: Utilizes a chiral catalyst (metal complex or organocatalyst) to direct the reaction towards the formation of a specific stereoisomer.[4][11][12][13]

    • Chiral Auxiliaries: A chiral organic compound is temporarily attached to the starting material to guide the stereochemical outcome of the reaction. The auxiliary is removed in a later step.[12][14]

    • Chiral Pool Synthesis: This method uses readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars, to build the desired chiral molecule.[13]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer.[13]

  • Control of Reaction Conditions: Factors such as temperature, solvent, and pressure can significantly influence the stereoselectivity of a reaction.[5][15][16][17] Lower temperatures often lead to higher stereoselectivity.[5]

Troubleshooting Guide: Specific Issues

Issue 1: My reaction produced a racemic mixture (equal amounts of enantiomers). How can I separate them?

If your synthesis results in a racemic mixture, several post-synthesis separation techniques can be employed:

  • Chiral Column Chromatography: This is a widely used method for separating enantiomers. The principle relies on the differential interaction of enantiomers with a chiral stationary phase.[7]

  • Preferential Crystallization: This method relies on the ability to crystallize one enantiomer from a supersaturated solution of the racemate by seeding with a crystal of the desired enantiomer.[8]

  • Formation of Diastereomers: The racemic mixture can be reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by standard techniques like crystallization or chromatography.[18] After separation, the resolving agent is removed to yield the pure enantiomers.

Issue 2: I am observing the formation of diastereomers. How can I control the diastereoselectivity of my reaction?

Diastereoselectivity is the preferential formation of one diastereomer over another.[15] Controlling this often involves:

  • Substrate Control: The existing chirality in the substrate molecule can influence the stereochemical outcome of the reaction.

  • Reagent Control: Using a chiral reagent can induce the formation of a specific diastereomer.

  • Reaction Conditions: As with enantioselectivity, temperature and solvent can play a crucial role in determining the ratio of diastereomers formed.

  • Zimmerman-Traxler Model: For reactions like the aldol reaction, understanding transition state models such as the Zimmerman-Traxler model can help predict and control diastereoselectivity by considering the geometry of the enolate and the aldehyde.[14][19]

Issue 3: My final product contains positional isomers. How can I minimize their formation?

The formation of positional isomers arises from reactions on molecules with multiple reactive sites. To minimize this:

  • Use of Protecting Groups: Temporarily block reactive sites where you do not want the reaction to occur.

  • Directed Ortho Metalation (DoM): This strategy uses a directing group to guide a metalating agent (like an organolithium reagent) to a specific position on an aromatic ring, ensuring regioselective substitution.

  • Catalyst Control: Certain catalysts can favor reaction at a specific position due to steric or electronic effects.

  • Fractional Recrystallization: If a mixture of positional isomers is formed, they can often be separated by fractional recrystallization, which takes advantage of differences in their solubility.[9]

Data Presentation

Table 1: Comparison of Isomer Stability

Isomer TypeExampleRelative StabilityReason for Stability Difference
cis-trans Isomerstrans-2-Butene vs. cis-2-Butenetrans is more stable by ~1 kcal/molReduced steric strain in the trans isomer due to the larger groups being on opposite sides of the double bond.[20]
Terminal vs. Internal Alkenes1-Butene vs. 2-ButeneInternal alkenes are generally more stableIncreased substitution on the double bond leads to greater thermodynamic stability.[20]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomer Separation

Objective: To separate a racemic mixture of a chiral compound to determine the enantiomeric excess (%ee).

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used.[2][7]

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For normal-phase HPLC, this is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. For reversed-phase HPLC, it is usually a mixture of water and an organic solvent like acetonitrile or methanol.[2]

  • Sample Preparation: Dissolve a known concentration of the racemic mixture in the mobile phase.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength appropriate for the analyte (e.g., UV detector at 254 nm).

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

  • Analysis: Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Protocol 2: Fractional Recrystallization for Isomer Separation

Objective: To separate a mixture of 3-Formylsalicylic acid and its isomeric impurity, 5-Formylsalicylic acid.

Methodology:

  • Solvent Selection: This method relies on the difference in solubility between the isomers. 5-Formylsalicylic acid is less soluble in hot water than 3-Formylsalicylic acid.[9]

  • Dissolution: Dissolve the mixture of isomers in a minimum amount of boiling water to ensure the more soluble isomer (3-Formylsalicylic acid) fully dissolves while minimizing the dissolution of the less soluble one.[9]

  • Hot Filtration: Quickly filter the hot solution to remove the undissolved or precipitated 5-Formylsalicylic acid.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the more soluble 3-Formylsalicylic acid.[9]

  • Isolation and Drying: Collect the crystals of 3-Formylsalicylic acid by filtration, wash them with a small amount of cold solvent, and dry them.

  • Purity Check: Analyze the purity of the obtained crystals using HPLC or NMR to confirm the successful separation.[9]

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_reaction Reaction cluster_product Product Achiral_Substrate Achiral Substrate Reaction_Vessel Stereoselective Reaction Achiral_Substrate->Reaction_Vessel Chiral_Catalyst Chiral Catalyst (e.g., Metal Complex) Chiral_Catalyst->Reaction_Vessel Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Reaction_Vessel Chiral_Pool Chiral Pool (Enantiopure Starting Material) Chiral_Pool->Reaction_Vessel Alternative Start Enantiomerically_Enriched_Product Enantiomerically Enriched Product Reaction_Vessel->Enantiomerically_Enriched_Product

Caption: Workflow of Asymmetric Synthesis Methods.

Isomer_Separation_Logic cluster_diastereomers Diastereomer/Positional Isomer Separation cluster_enantiomers Enantiomer Separation Start Mixture of Isomers (e.g., Racemate) Decision Are Isomers Enantiomers? Start->Decision Standard_Chromatography Standard Chromatography (e.g., Flash) Decision->Standard_Chromatography No Recrystallization Recrystallization Decision->Recrystallization No Chiral_HPLC Chiral HPLC Decision->Chiral_HPLC Yes Derivatization Derivatization to Diastereomers Decision->Derivatization Yes Separated_Isomers Separated Isomers Standard_Chromatography->Separated_Isomers Yields Pure Isomers Recrystallization->Separated_Isomers Yields Pure Isomers Chiral_HPLC->Separated_Isomers Yields Pure Enantiomers Derivatization->Standard_Chromatography Separate Diastereomers

Caption: Logical Flow for Isomer Separation.

References

Technical Support Center: Refining Crystallization of Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining crystallization techniques for high-purity Methyl 3-(1-Tritylimidazol-4-yl) Propionate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue Potential Cause Troubleshooting Steps
Failure to Crystallize • Solution is not supersaturated.• Inappropriate solvent.Increase Concentration: Slowly evaporate the solvent to increase the concentration of the compound.• Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of pure this compound.• Solvent Selection: The compound is known to be soluble in Dichloromethane, Ethyl Acetate, and Methanol.[1] Ensure the chosen solvent allows for a significant decrease in solubility upon cooling or addition of an anti-solvent.• Cooling: If at room temperature, try cooling the solution in an ice bath or refrigerator.
Oiling Out • Solution is too concentrated.• Cooling rate is too fast.• High impurity levels.Dilute and Reheat: Add more of the primary solvent to dissolve the oil, then allow it to cool more slowly.• Slower Cooling: Insulate the crystallization vessel to slow the cooling rate.• Solvent System: Consider using a co-solvent system to increase the solubility of the compound at the crystallization temperature.
Poor Crystal Quality (e.g., small needles, amorphous powder) • Rapid crystallization.• High level of supersaturation.Slower Crystallization: Redissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly.• Anti-Solvent Technique: Dissolve the compound in a good solvent (e.g., Dichloromethane or Ethyl Acetate) and slowly add a miscible anti-solvent (e.g., Hexane or Heptane) until the solution becomes slightly turbid, then allow it to stand.
Low Yield • Incomplete crystallization.• Significant solubility in the mother liquor.• Premature filtration.Maximize Crystallization Time: Allow the solution to stand for a longer period, potentially at a lower temperature.• Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals.• Ensure Complete Crystallization: Check for any further crystal formation in the mother liquor before filtration.
Product is Impure • Inefficient removal of synthesis byproducts.• Co-crystallization of impurities.Identify Impurities: Potential impurities from the synthesis of the N-trityl group include unreacted imidazole, triethylamine, and triphenylmethanol.[2] If the synthesis involved esterification, unreacted 3-(1-Tritylimidazol-4-yl) Propionic acid could be present.• Recrystallization: Perform a second recrystallization. A different solvent system may be more effective at rejecting specific impurities.• Washing: Wash the filtered crystals with a small amount of cold solvent or a solvent in which the desired compound has low solubility but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on available data, this compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol.[1] An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A solvent pair, such as Ethyl Acetate/Hexane or Dichloromethane/Heptane, is often effective for anti-solvent crystallization.

Q2: My compound is an off-white solid. How can I improve the color?

A2: An off-white color may indicate the presence of impurities. Multiple recrystallizations can help to improve the purity and therefore the color. The use of activated carbon during the recrystallization process (before hot filtration) can also be effective in removing colored impurities.

Q3: How does the trityl group affect the crystallization process?

A3: The bulky and hydrophobic nature of the trityl group can influence the crystal packing.[3][4] It may also act as a "supramolecular protecting group," potentially hindering typical hydrogen bonding that might be expected with the imidazole ring.[4] This can affect solvent selection and crystallization behavior.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point is 140-142°C.[1] A broad melting point range or a melting point lower than this can be an indication of impurities.

Q5: Can I use water as an anti-solvent?

A5: Given that N-tritylimidazole is insoluble in water, it is likely that this compound will also have very low solubility in water.[2] Therefore, water could potentially be used as an anti-solvent with a water-miscible solvent like Methanol. However, this should be tested on a small scale as it may cause the product to oil out if not done carefully.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., Ethyl Acetate or Methanol) at an elevated temperature (e.g., near the boiling point of the solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a suitable "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature to form a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., Hexane or Heptane) dropwise until the solution becomes persistently turbid.

  • Crystallization: Stop the addition of the anti-solvent and allow the solution to stand undisturbed at room temperature for crystallization to complete. If needed, the solution can be cooled in an ice bath to enhance the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent".

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide a template for recording experimental data to determine optimal crystallization conditions. Note: The values in these tables are placeholders and should be determined experimentally.

Table 1: Solubility Screening

Solvent Solubility at 25°C ( g/100 mL) Solubility at 75°C ( g/100 mL) Observations
Methanole.g., 5.2e.g., 35.8Clear solution
Ethyl Acetatee.g., 8.1e.g., 42.5Clear solution
Dichloromethanee.g., 15.3e.g., 55.1Clear solution
Toluenee.g., 1.5e.g., 10.2Slight yellow tint
Acetonitrilee.g., 3.7e.g., 25.4Clear solution
Hexanee.g., <0.1e.g., 0.2Insoluble
Watere.g., <0.01e.g., <0.01Insoluble

Table 2: Anti-Solvent Crystallization Trials

"Good" Solvent "Anti-Solvent" Ratio (Good:Anti-Solvent) for Turbidity Yield (%) Purity (by HPLC, %) Crystal Morphology
DichloromethaneHexanee.g., 1:2.5e.g., 85e.g., 99.5White needles
Ethyl AcetateHeptanee.g., 1:3.0e.g., 82e.g., 99.3White powder
MethanolWatere.g., 1:1.5e.g., 75e.g., 98.9Fine white crystals

Visualizations

experimental_workflow General Crystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry end High-Purity Product dry->end

Caption: General workflow for cooling crystallization.

troubleshooting_pathway Troubleshooting Decision Pathway cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out cluster_low_yield_solutions Solutions for Low Yield start Crystallization Issue no_crystals No Crystals Formed start->no_crystals Observation oiling_out Oiling Out Occurs start->oiling_out Observation low_yield Low Yield start->low_yield Observation concentrate Concentrate Solution no_crystals->concentrate Action induce Induce Nucleation (Scratch/Seed) no_crystals->induce Action cool_further Cool Further no_crystals->cool_further Action add_solvent Add More Solvent oiling_out->add_solvent Action slower_cooling Slower Cooling Rate oiling_out->slower_cooling Action change_solvent Change Solvent System oiling_out->change_solvent Action longer_time Increase Crystallization Time low_yield->longer_time Action lower_temp Lower Final Temperature low_yield->lower_temp Action second_crop Recover Second Crop low_yield->second_crop Action

Caption: Decision pathway for troubleshooting common crystallization issues.

References

Validation & Comparative

Validating the Biological Activity of Newly Synthesized Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the imidazole ring allows for structural modifications that can enhance therapeutic efficacy and target specificity.[1][2] This guide provides an objective comparison of newly synthesized imidazole derivatives, supported by experimental data and detailed protocols for key validation assays.

Anticancer Activity Evaluation

Newly developed imidazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against various human cancer cell lines.[3] The mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like tubulin and topoisomerase.[1][4][5]

Comparative Cytotoxicity Data

The efficacy of novel imidazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data below summarizes the cytotoxic activity of representative, recently developed imidazole derivatives against several cancer cell lines.

Compound ClassCompound ExampleTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazole-ChalconeCompound 9j'A549 (Lung)7.05--
Imidazole-ChalconeCompound 9gA549 (Lung)-Combretastatin A-4-
Benzimidazole HybridCompound 46MCF-7 (Breast)More active than DDPCisplatin (DDP)-
Benzimidazole HybridCompound 47SMMC-7721 (Liver)More active than DDPCisplatin (DDP)-
Pyrrole-ImidazoleCompound C17PANC (Pancreatic)0.063--
1H-Benzo[d]imidazoleCompound 12bNCI-60 Panel0.16 - 3.6Camptothecin-

(Data sourced from multiple studies for illustrative comparison).[2][4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized imidazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug like Cisplatin). Incubate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[2]

Mechanism of Action: Signaling Pathway and Workflow

Many imidazole derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, some compounds have been shown to inhibit protein kinases like p38 MAP kinase or tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][7]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action synthesis Synthesize Imidazole Derivative characterization NMR, FTIR, Mass Spec Characterization synthesis->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity select_potent Select Potent Compounds (Low IC50) cytotoxicity->select_potent cell_cycle Cell Cycle Analysis (Flow Cytometry) select_potent->cell_cycle select_potent->cell_cycle apoptosis Apoptosis Assay (Annexin V) select_potent->apoptosis target_id Target Identification (e.g., Tubulin Assay) select_potent->target_id

Workflow for validating the anticancer activity of a new compound.

signaling_pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., p38 MAPK) receptor->kinase transcription Transcription Factor kinase->transcription apoptosis Apoptosis kinase->apoptosis proliferation Cell Proliferation & Survival transcription->proliferation imidazole Imidazole Derivative imidazole->kinase Inhibition

Inhibition of a kinase signaling pathway by an imidazole derivative.

Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[8] Imidazole derivatives have long been recognized for their antibacterial and antifungal properties, with newly synthesized compounds showing promising activity against resistant strains.[9][10]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassCompound ExampleTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Imidazo[2,1-b][2][3][6]thiadiazoleCompound 16dS. aureus0.5Gatifloxacin-
Imidazo[2,1-b][2][3][6]thiadiazoleCompound 15tS. aureus1-2Gatifloxacin-
Tri-imidazoleCompound 4bS. aureus- (High Activity at 200 µg/mL)--
Tri-imidazoleCompound 4cE. coli- (High Activity at 300 µg/mL)--
Imidazole Chloride Ionic LiquidC12MIMClS. aureus~0.8 (calculated from 0.0026 mM)--

(Data sourced from multiple recent studies).[10][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution : Perform serial two-fold dilutions of the synthesized imidazole derivative in a 96-well microtiter plate containing the broth.

  • Inoculation : Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9]

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is highly dependent on their chemical structure. Substitutions on the imidazole ring can drastically alter their potency and selectivity. This relationship is a guiding principle in drug design.

logical_relationship cluster_core Core Scaffold cluster_mod Chemical Modification cluster_activity Resulting Activity core Imidazole Ring mod1 Add Lipophilic Group core->mod1 mod2 Add Electron- Withdrawing Group core->mod2 mod3 Modify Steric Hindrance core->mod3 act1 Increased Potency mod1->act1 act2 Altered Selectivity mod2->act2 act3 Decreased Toxicity mod3->act3

Logical flow of Structure-Activity Relationship (SAR) studies.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Imidazole derivatives have been investigated as anti-inflammatory agents, with studies showing they can inhibit the production of pro-inflammatory mediators like TNF-α and IL-6.[13]

Comparative Anti-inflammatory Data

The anti-inflammatory potential can be assessed through various in vitro and in vivo models. In vitro assays often measure the inhibition of protein denaturation or specific enzymes, while in vivo models can assess the reduction of edema.

Compound ClassCompound ExampleAssayResultStandardResult
ImidazopyridineCompound X10TNF-α Release Inhibition64.8% Inhibition--
ImidazopyridineCompound X10IL-6 Release Inhibition81.4% Inhibition--
Imidazole DerivativeCompound 2aCarrageenan-induced Paw Edema100% Inhibition (at 100 mg/kg)Diclofenac100% Inhibition (at 50 mg/kg)
Imidazole DerivativeCompound 2bCarrageenan-induced Paw Edema100% Inhibition (at 100 mg/kg)Diclofenac100% Inhibition (at 50 mg/kg)
Imidazole AmideCompound AA6p38 Kinase InhibitionIC50 = 403.57 nMSB203580IC50 = 222.44 nM

(Data sourced from multiple recent studies).[7][13][14]

Experimental Protocol: Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture : Prepare a reaction mixture containing 0.2% bovine serum albumin (BSA), buffer (e.g., Tris-HCl, pH 6.8), and various concentrations of the test compound.

  • Incubation : Incubate the mixture at 37°C for 20 minutes.

  • Denaturation : Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling & Measurement : After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Analysis : Calculate the percentage inhibition of denaturation compared to a control without the test compound. Diclofenac sodium is often used as a standard reference drug.[7]

This guide highlights the systematic approach required to validate the biological activities of novel imidazole derivatives. By employing standardized assays, presenting data clearly, and investigating underlying mechanisms, researchers can effectively compare and identify promising candidates for further drug development.

References

A Comparative Analysis of Histamine H3 Receptor Antagonists: Benchmarking Against Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Methyl 3-(1-Tritylimidazol-4-yl) Propionate with other well-established Histamine H3 receptor (H3R) antagonists. While direct experimental data for this compound as an H3R antagonist is not extensively available in current literature, this guide will leverage structure-activity relationship (SAR) principles of imidazole-based antagonists to infer its potential properties. A detailed comparison with leading H3R antagonists, including Thioperamide, Ciproxifan, Pitolisant, and ABT-239, is presented, supported by experimental data from published studies.

Introduction to H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the central nervous system.[1] Antagonists of the H3 receptor block its constitutive activity, leading to increased neurotransmitter release, which has shown therapeutic potential for a variety of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2]

This compound is a chemical compound featuring a core imidazole ring, a structural motif common to many first-generation H3 receptor antagonists. The bulky trityl group suggests a significant lipophilic component, which can influence receptor binding and pharmacokinetic properties. This guide will place this compound in the context of well-researched alternatives.

Quantitative Comparison of H3 Receptor Antagonists

The following tables summarize key in vitro and in vivo pharmacological parameters of selected H3 receptor antagonists, providing a quantitative basis for their comparison.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

CompoundChemical ClassH3 Receptor Kᵢ (nM)SpeciesFunctional Assay (pA₂)Notes
Thioperamide Imidazole1.5 - 4.3Rat, Human8.79 (Guinea Pig Ileum)Potent antagonist/inverse agonist, also shows H4 receptor affinity.
Ciproxifan Imidazole0.5 - 9.2Rat, Human7.78 - 9.39 (Mouse Cortex)Highly potent and selective H3R antagonist.[3][4]
Pitolisant (Wakix®) Non-imidazole0.16Human-The first H3R antagonist/inverse agonist approved for clinical use in narcolepsy.[5]
ABT-239 Non-imidazole0.45 - 1.2Rat, Human8.7 (Guinea Pig Ileum)Potent and selective non-imidazole antagonist with good oral bioavailability.[6][7]
This compound ImidazoleNot Reported-Not ReportedPotential for H3R activity based on its imidazole core. The bulky trityl group may impact affinity and selectivity.

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelEfficacy EndpointEffective Dose RangeReference
Thioperamide Mast cell-deficient miceIncreased locomotor activity12.5 - 25 mg/kg[8]
Ciproxifan Rat (Five-choice task)Enhanced attention3 mg/kg, i.p.[3][9]
Pitolisant (Wakix®) Human (Narcolepsy)Reduced Excessive Daytime Sleepiness (EDS) and cataplexyup to 35.6 mg/day[10]
ABT-239 Rat (Inhibitory avoidance)Improved memory acquisition0.1 - 1.0 mg/kg[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Binding Assay for H3 Receptor Affinity (Kᵢ)

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.

  • Test Compound: this compound or other antagonists at various concentrations.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the incubation buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Inverse Agonist/Antagonist Activity

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor. H3 receptor antagonists often exhibit inverse agonist activity, inhibiting the receptor's constitutive (basal) activity.

Materials:

  • Cell Membranes: From cells expressing the H3 receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • H3 Receptor Agonist (for antagonist testing): e.g., (R)-α-methylhistamine.

  • Test Compound: At various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Pre-incubate the cell membranes with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing) in the assay buffer containing GDP.

  • To measure antagonist activity, add a fixed concentration of an H3 receptor agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data are analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for evaluating H3 receptor antagonists.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates Neurotransmitter ↑ Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Neurotransmitter Inhibition Relieved AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP MAPK ↑ MAPK/ERK Pathway PLC->MAPK Antagonist H3R Antagonist (e.g., this compound) Antagonist->H3R Blocks Histamine Histamine Histamine->H3R Activates PKA ↓ PKA cAMP->PKA Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Kᵢ) Functional [³⁵S]GTPγS Functional Assay (Determine pA₂/Inverse Agonism) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity PK Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity->PK Efficacy Behavioral Models (e.g., Novel Object Recognition, Forced Swim Test) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Iterative Process Clinical Clinical Trials Tox->Clinical Start Compound Synthesis (this compound) Start->Binding Lead_Opt->Start

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazole-Based Compounds in Anticancer and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole-containing compounds, with a focus on analogs structurally related to Methyl 3-(1-Tritylimidazol-4-yl) Propionate. While specific SAR studies on this exact molecule are limited in publicly available literature, this document synthesizes data from related imidazole and tritylimidazole derivatives to offer insights into their potential as anticancer and antifungal agents. The information is intended to guide researchers in the design and development of novel therapeutics.

Introduction to Imidazole Scaffolds in Drug Discovery

The imidazole ring is a versatile heterocyclic scaffold that is a key component in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. The trityl group, a bulky lipophilic moiety, is often introduced to modulate the pharmacological properties of imidazole-containing compounds. This guide explores the impact of structural modifications on the anticancer and antifungal activities of these derivatives.

Anticancer Activity of Imidazole Analogs

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression. The primary mechanisms of action include the inhibition of crucial enzymes like kinases and interference with signaling pathways that control cell proliferation and survival.

Structure-Activity Relationship Insights

While specific data for this compound analogs is not available, studies on other substituted imidazoles provide valuable SAR insights. For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and evaluated for their antiproliferative activities against melanoma cell lines. Several of these compounds exhibited superior activity compared to the known RAF inhibitor Sorafenib, with compound 7a showing potent inhibition of the CRAF kinase and IC50 values of 0.62 µM and 4.49 µM against A375P and WM3629 melanoma cell lines, respectively.[3]

In another study, novel 1,2,4-triazole derivatives were synthesized and tested against various cancer cell lines. Compounds 7d , 7e , 10a , and 10d displayed promising cytotoxic activity against the HeLa cell line, with IC50 values below 12 µM.[4][5] These findings highlight the importance of the substitution pattern on the imidazole and associated rings in determining anticancer potency.

The following table summarizes the anticancer activity of selected imidazole and triazole derivatives from the literature.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
7a Pyrimidin-4-yl-1H-imidazol-2-yl derivativeA375P (Melanoma)0.62[3]
WM3629 (Melanoma)4.49[3]
7d 1,2,4-triazole derivativeHeLa (Cervical Cancer)< 12[4][5]
7e 1,2,4-triazole derivativeHeLa (Cervical Cancer)< 12[4][5]
10a 1,2,4-triazole derivativeHeLa (Cervical Cancer)5.6[4][5]
10d 1,2,4-triazole derivativeHeLa (Cervical Cancer)9.8[4][5]
Key Signaling Pathway in Cancer: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Imidazole-based compounds can potentially modulate this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN->PIP2 Dephosphorylation Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11) Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Intermediates Toxic Sterol Intermediates Erg11->Intermediates Accumulation Erg11->Ergosterol Demethylation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azoles Azole Antifungals Azoles->Erg11 Inhibition MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubate_Cells Incubate for 24-72 hours Compound_Addition->Incubate_Cells MTT_Addition Add MTT reagent Incubate_Cells->MTT_Addition Incubate_MTT Incubate for 2-4 hours MTT_Addition->Incubate_MTT Solubilization Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilization Absorbance Measure absorbance at ~570 nm Solubilization->Absorbance Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Antifungal_Dilution Prepare serial dilutions of antifungal agents Inoculation Inoculate microtiter plate wells Antifungal_Dilution->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubate_Plate Incubate at 35-37°C for 24-48h Inoculation->Incubate_Plate Read_MIC Determine MIC (visual or spectrophotometric) Incubate_Plate->Read_MIC

References

A Comparative Guide to Nitrogen-Protecting Groups for Imidazoles: Trityl vs. a Field of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of imidazole chemistry, the selection of an appropriate nitrogen-protecting group is a critical decision that profoundly impacts synthetic efficiency and overall yield. This guide provides an objective comparison of the widely used trityl (Tr) group against other common alternatives—tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), 2,4-dimethoxybenzyl (DMB), and tosyl (Ts)—supported by experimental data and detailed protocols.

The imidazole ring is a ubiquitous structural motif in pharmaceuticals and biologically active molecules. Its unique electronic properties and the presence of two nitrogen atoms necessitate a strategic approach to protection during multi-step syntheses. The ideal protecting group should be readily introduced in high yield, stable under a range of reaction conditions, and cleanly removed without compromising the integrity of the target molecule.

At a Glance: Key Characteristics of Imidazole Nitrogen-Protecting Groups

Protecting GroupAbbreviationKey AdvantagesKey Disadvantages
Trityl TrHighly acid-labile, stable to base and nucleophiles, sterically bulky.[1]Can be too labile for some multi-step syntheses.
tert-Butyloxycarbonyl BocStable to a wide range of non-acidic conditions, clean deprotection.[2]Requires acidic conditions for removal, which may not be compatible with all substrates.
2-(Trimethylsilyl)ethoxymethyl SEMStable to a wide range of conditions including mild acids and bases.[3]Deprotection can be sluggish and may require harsh conditions (strong acid or fluoride).[3]
2,4-Dimethoxybenzyl DMBMore acid-labile than Boc, allowing for orthogonal deprotection strategies.[4]Less stable than Boc to acidic conditions.
Tosyl TsVery stable to a wide range of conditions.Harsh conditions often required for removal (strong acid or reduction).

Data Presentation: A Quantitative Comparison

The following tables summarize the stability and deprotection conditions for each protecting group on the imidazole nitrogen, based on available literature data.

Table 1: Stability of Imidazole Nitrogen-Protecting Groups
Protecting GroupStable to Basic Conditions (e.g., NaOH, NaH)Stable to Acidic Conditions (e.g., TFA, HCl)Stable to Reductive Conditions (e.g., H₂, Pd/C)Stable to Oxidative Conditions (e.g., DDQ)
Trityl (Tr) Yes[1]No (Highly Labile)[1]Generally YesGenerally Yes
Boc Yes[2]No (Labile)[2]Yes[2]Generally Yes
SEM Yes[3]Moderately Stable (cleaved by strong acid)[3]Yes[3]Yes[3]
DMB Yes[4]No (Labile)[4]Yes[4]No (cleaved by DDQ)
Tosyl (Ts) Generally YesGenerally YesNo (cleaved by some reducing agents)Generally Yes
Table 2: Deprotection Conditions and Typical Yields for Imidazole Nitrogen-Protecting Groups
Protecting GroupDeprotection Reagent(s)Solvent(s)TemperatureTimeTypical Yield (%)
Trityl (Tr) 1-5% TFADCMRoom Temp1-2 h>90
80% Acetic AcidWaterRoom Temp1-2 h>90
Boc NaBH₄EtOHRoom Temp4-7 h75-98[2]
20-50% TFADCMRoom Temp1-4 h>90
SEM TBAFTHFRefluxSeveral hoursVariable[3]
Strong Acid (e.g., TFA)DCMRoom Temp>24 h (sluggish)~20[3]
DMB 10% TFADCMRoom Temp2 hQuantitative[4]
DDQDCM/H₂ORoom Temp1-4 hSubstrate Dependent
Tosyl (Ts) Acetic Anhydride/Pyridine-Room Temp3.5 hQuantitative
Mg/MeOHMethanolReflux3 hHigh

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below.

Trityl (Tr) Group

Protection of Imidazole with Trityl Chloride:

  • Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM.

  • Add triethylamine (1.1-1.5 eq).

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent.

  • Stir at room temperature for 12-24 hours.

  • Quench with water and extract with an organic solvent.

  • Purify by column chromatography.

Deprotection of N-Trityl Imidazole:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of 1-5% TFA in DCM or 80% aqueous acetic acid.

  • Stir at room temperature for 1-2 hours.

  • Neutralize with saturated sodium bicarbonate solution.

  • Extract with an organic solvent and purify.

tert-Butyloxycarbonyl (Boc) Group

Protection of Imidazole with Di-tert-butyl dicarbonate:

  • Dissolve imidazole (1.0 eq) in a suitable aprotic solvent (e.g., DCM, acetonitrile).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.[4]

Deprotection of N-Boc Imidazole with NaBH₄:

  • Dissolve the N-Boc imidazole derivative in ethanol (95% or dry).

  • Add NaBH₄ (1.5-3.0 eq) at room temperature.

  • Stir for the required time (typically 4-7 hours).

  • Evaporate the solvent and work up with an aqueous acid wash and extraction.

  • Purify the product by column chromatography.[2]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection of Imidazole with SEM-Cl:

  • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in DMF.

  • Stir at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) and stir at room temperature for several hours.

  • Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purify by column chromatography.

Deprotection of N-SEM Imidazole with TBAF:

  • Dissolve the N-SEM imidazole derivative in THF.

  • Add a solution of TBAF (1.0 M in THF, excess).

  • Reflux for several hours, monitoring the reaction by TLC.

  • Work up with an aqueous wash and extraction.

  • Purify the product by column chromatography.[3]

2,4-Dimethoxybenzyl (DMB) Group

Protection of Imidazole with 2,4-Dimethoxybenzyl Chloride:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir for 30 minutes at 0 °C.

  • Add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench with methanol at 0 °C, followed by an aqueous workup and extraction.

  • Purify by column chromatography.[3]

Deprotection of N-DMB Imidazole with TFA:

  • Dissolve the N-DMB protected imidazole in DCM.

  • Cool to 0 °C and add TFA (10-20% v/v) dropwise.

  • Stir at room temperature for 1-4 hours.

  • Neutralize with saturated aqueous sodium bicarbonate.

  • Extract with DCM and purify.[3]

Tosyl (Ts) Group

Protection of Imidazole with Tosyl Chloride:

  • Dissolve imidazole in a suitable solvent such as pyridine or DCM with a base like triethylamine.

  • Cool the solution to 0 °C.

  • Slowly add tosyl chloride (1.0-1.2 eq).

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and extract with an organic solvent.

  • Purify by column chromatography.

Deprotection of N-Tosyl Imidazole with Acetic Anhydride/Pyridine:

  • Dissolve the N-tosyl imidazole derivative in acetic anhydride containing a small amount of pyridine (e.g., 2 vol%).

  • Stir at room temperature for approximately 3.5 hours.

  • Concentrate the mixture under reduced pressure.

  • Add methanol and stir for 1 hour.

  • Evaporate the solvents, add water, and adjust the pH to ~8 with sodium carbonate.

  • Extract with chloroform and purify the product.

Visualization of Key Processes

Experimental Workflow for Imidazole Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection imidazole Imidazole reaction1 Reaction imidazole->reaction1 base Base (e.g., Et3N, NaH) base->reaction1 protecting_reagent Protecting Group Reagent (Tr-Cl, Boc2O, SEM-Cl, DMB-Cl, Ts-Cl) protecting_reagent->reaction1 protected_imidazole N-Protected Imidazole protected_imidazole2 N-Protected Imidazole reaction1->protected_imidazole reaction2 Reaction protected_imidazole2->reaction2 deprotection_reagent Deprotection Reagent (Acid, Base, Fluoride, etc.) deprotection_reagent->reaction2 deprotected_imidazole Imidazole reaction2->deprotected_imidazole

Caption: General workflow for the protection and deprotection of the imidazole nitrogen.

Decision Tree for Selecting an Imidazole Protecting Group

G start Start: Need to protect an imidazole nitrogen q1 Is the subsequent reaction sensitive to acid? start->q1 q2 Are basic or nucleophilic conditions used? q1->q2 No sem_ts Consider SEM or Ts q1->sem_ts Yes a1_yes Yes a1_no No tr_boc_dmb Consider Tr, Boc, or DMB q2->tr_boc_dmb Yes q3 Is mild acid deprotection required? q2->q3 No a2_yes Yes a2_no No tr_boc_dmb->q3 tr Trityl (Tr) q3->tr Yes boc_dmb Boc or DMB q3->boc_dmb No a3_yes Yes a3_no No

Caption: A simplified decision tree for selecting a suitable imidazole protecting group.

Conclusion

The choice of a nitrogen-protecting group for imidazole is a nuanced decision that depends on the specific synthetic route. The trityl group offers excellent acid lability, making it ideal for final deprotection steps or when orthogonality with base-labile groups is required.[1] The Boc group provides a robust and widely applicable option, stable to a broad range of conditions but requiring acid for removal.[2] The SEM group offers stability to both mild acid and base, but its removal can be challenging.[3] The DMB group presents an attractive option for orthogonal strategies due to its increased acid lability compared to Boc.[4] Finally, the tosyl group offers exceptional stability but often necessitates harsh deprotection conditions. By carefully considering the stability, ease of introduction and removal, and orthogonality of each group, researchers can select the optimal protecting group to streamline their synthesis and achieve their target molecules with greater efficiency.

References

Efficacy comparison between Methyl 3-(1-Tritylimidazol-4-yl) Propionate and established antihistamines.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis: Established Antihistamines

A notable gap in publicly available scientific literature exists regarding the antihistamine properties of Methyl 3-(1-Tritylimidazol-4-yl) Propionate. Extensive searches have yielded no data on its mechanism of action, binding affinities, or efficacy in preclinical or clinical models. Consequently, a direct comparative analysis between this compound and established antihistamines is not feasible at this time.

This guide, therefore, provides a comprehensive comparison of well-established second-generation H1 antihistamines, offering researchers, scientists, and drug development professionals a consolidated resource on their relative efficacy, supported by experimental data and detailed methodologies.

Quantitative Efficacy of Established H1 Antihistamines

The following table summarizes the in vitro receptor binding affinity (Ki) and other relevant efficacy data for several widely used second-generation antihistamines. Lower Ki values indicate higher binding affinity for the histamine H1 receptor.

AntihistamineHistamine H1 Receptor Binding Affinity (Ki, nM)Onset of ActionDuration of ActionKey Efficacy Findings
Desloratadine 0.4[1]2 hours[2]Long[1][3]The most potent of the compared antihistamines based on in vitro binding affinity.[1]
Levocetirizine 3[1]1 hour[2]At least 24 hours[2]Considered one of the most potent second-generation antihistamines in vivo.[1]
Fexofenadine 10[1]2 hours[2]Shorter duration, may require twice-daily dosing for continuous protection.[1][3]Devoid of central nervous system effects.[1]
Cetirizine > Desloratadine[4]1 hour[2]At least 24 hours[2]Found to be more effective than other H1 receptor antagonists at inhibiting histamine-induced wheal and flare responses.[5] Seven to nine times more potent than loratadine at inhibiting these reactions.[6]
Loratadine < Desloratadine & Cetirizine[4]2 hours[2]At least 24 hours[2]Exhibits inferior efficacy for allergic rhinitis compared to other oral H1 antihistamines.[7]
Rupatadine Not specifiedNot specifiedNot specifiedSuggested to be the most effective in alleviating symptoms of allergic rhinitis among various oral H1 antihistamines.[7]

Experimental Protocols for Antihistamine Efficacy Assessment

The evaluation of antihistamine efficacy involves a multi-stage process, from in vitro characterization to in vivo and clinical validation.[8]

In Vitro Assays
  • Receptor Binding Assays: These assays determine the affinity of a compound for the histamine H1 receptor (Ki value).[8] They are crucial for initial screening and potency determination.

  • Histamine Release Inhibition: This method assesses the ability of a compound to inhibit histamine release from mast cells or basophils.[9] For instance, the inhibition of histamine release from RBL-2H3 cells can be quantified.[9]

  • Cellular Functional Assays: These assays measure the functional consequence of receptor binding, such as the inhibition of histamine-induced calcium mobilization in cells expressing the H1 receptor.

In Vivo Models
  • Histamine-Induced Bronchoconstriction in Guinea Pigs: This classic model evaluates the ability of an antihistamine to protect against bronchospasm induced by histamine administration.[10]

  • Passive Paw Anaphylaxis in Rodents: This model assesses the protective effect of a drug against allergen-induced inflammatory responses in sensitized animals.[10]

  • Clonidine-Induced Mast Cell Degranulation: This model is used to evaluate the mast cell stabilizing potential of a test drug.[10]

  • Histamine-Induced Wheal and Flare Suppression in Humans: This is a common clinical pharmacology model to assess the in vivo potency and duration of action of antihistamines.[8][11] The inhibition of the wheal and flare response to an epicutaneous histamine prick test is measured.[6][11]

Visualizations

Signaling Pathway of H1 Receptor Antagonists

G cluster_0 cluster_1 Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Agonist Binding Gq_protein Gq Protein Activation H1R->Gq_protein Antihistamine H1 Antagonist (Inverse Agonist) Antihistamine->H1R Inverse Agonist Binding PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of H1 antagonists.

Experimental Workflow for Antihistamine Efficacy Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Clinical Trials Binding_Assay H1 Receptor Binding Assay (Ki) Functional_Assay Cellular Functional Assay (IC50) Binding_Assay->Functional_Assay Animal_Models Animal Models (e.g., Bronchoconstriction) Functional_Assay->Animal_Models Wheal_Flare Human Wheal & Flare Suppression Animal_Models->Wheal_Flare Allergen_Chamber Allergen Challenge Chamber Studies Wheal_Flare->Allergen_Chamber Clinical_Efficacy Pivotal Clinical Efficacy Trials Allergen_Chamber->Clinical_Efficacy G cluster_0 Efficacy Parameters cluster_1 Established Antihistamines Potency In Vitro Potency (Ki, IC50) Desloratadine Desloratadine Potency->Desloratadine Determines Levocetirizine Levocetirizine Potency->Levocetirizine Determines Fexofenadine Fexofenadine Potency->Fexofenadine Determines Cetirizine Cetirizine Potency->Cetirizine Determines Loratadine Loratadine Potency->Loratadine Determines InVivo_Activity In Vivo Activity (Wheal & Flare) InVivo_Activity->Desloratadine Correlates with InVivo_Activity->Levocetirizine Correlates with InVivo_Activity->Fexofenadine Correlates with InVivo_Activity->Cetirizine Correlates with InVivo_Activity->Loratadine Correlates with Clinical_Outcomes Clinical Efficacy (Symptom Scores) Clinical_Outcomes->Desloratadine Evaluates Clinical_Outcomes->Levocetirizine Evaluates Clinical_Outcomes->Fexofenadine Evaluates Clinical_Outcomes->Cetirizine Evaluates Clinical_Outcomes->Loratadine Evaluates Pharmacokinetics Pharmacokinetics (Onset, Duration) Pharmacokinetics->Desloratadine Influences Pharmacokinetics->Levocetirizine Influences Pharmacokinetics->Fexofenadine Influences Pharmacokinetics->Cetirizine Influences Pharmacokinetics->Loratadine Influences

References

A Comparative Guide to In Vitro and In Vivo Models for the Evaluation of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of established experimental models for testing the efficacy and safety of imidazole-based compounds. Imidazole and its derivatives are a versatile class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal properties.[1][2][3] The evaluation of these compounds requires robust and reproducible experimental models to determine their therapeutic potential and guide their development from the laboratory to clinical applications.[2]

This document details common in vitro and in vivo methodologies, presents comparative data from various studies, and provides standardized protocols to assist researchers, scientists, and drug development professionals in designing and interpreting their experiments.

Part 1: In Vitro Experimental Models

In vitro models are essential for the initial screening of imidazole compounds, allowing for high-throughput evaluation of their biological activity, mechanism of action, and cytotoxicity in a controlled environment.

Anticancer Activity Assessment

Cell-based cytotoxicity assays are the primary in vitro method for evaluating the anticancer potential of imidazole derivatives.[4] These assays measure the ability of a compound to inhibit cell proliferation or induce cell death in various cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of different compounds.[2]

Comparative Data: In Vitro Anticancer Activity of Imidazole Derivatives

The following table summarizes the IC50 values of various imidazole derivatives against a panel of human cancer cell lines, demonstrating the diverse efficacy across different chemical structures and cancer types.

Compound Class/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Pyrrole-imidazole derivative C17PANC-1Pancreatic Cancer0.063[2]
Pyrrole-imidazole derivative C17ASPC-1Pancreatic Cancer0.062[2]
Imidazole derivative C15A375Human Melanoma16.1[2][6]
Imidazole derivative C15B16Mouse Melanoma31.6[2][6]
Imidazole-based ionic liquid 2SK-N-DZNeuroblastoma< 4.7[2][7]
Imidazole-based ionic liquid 2K562Myeloid Leukemia4.7[2][7]
Compound 3b (Aryl Ether)C6Rat Glioblastoma10.72[8]
Compound 3a (Aryl Ether)HT-29Colon Cancer20.88[8]
Compound C14MCF-7Breast Adenocarcinoma0.38[6]
Biphenyl imidazole gold (I) II14IshikawaEndometrial Cancer~0.1 (10x > Cisplatin)[9]
Iodine-substituted gold (I) II15HepG2Hepatocellular Carcinoma0.50[9]

Experimental Workflow: In Vitro Cytotoxicity Testing

The diagram below illustrates a standard workflow for assessing the cytotoxic effects of imidazole compounds on cancer cell lines.

cluster_workflow In Vitro Cytotoxicity Testing Workflow A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D Viability Assay (e.g., MTT, AlamarBlue) C->D E Data Analysis (Absorbance/Fluorescence) D->E F IC50 Value Determination E->F

Workflow for in vitro cytotoxicity testing of imidazole compounds.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.[2][5]

  • Objective: To determine the IC50 value of an imidazole compound.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT-116, HeLa).[2][10]

    • 96-well tissue culture plates.

    • Test imidazole compound, dissolved in Dimethyl Sulfoxide (DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

    • DMSO for formazan solubilization.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Plate cells in 96-well plates at a density of approximately 4.0 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[2][10]

    • Compound Treatment: Prepare serial dilutions of the imidazole test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[2][4]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2][4]

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][4]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 560 nm using a microplate reader.[2]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[2]

Mechanism of Action: Signaling Pathway Analysis

Imidazole compounds exert their effects through various mechanisms, including the inhibition of key enzymes in signaling pathways that are critical for cancer cell growth and survival.[11]

Hypothetical Signaling Pathway Inhibition

Many imidazole derivatives are designed as kinase inhibitors, targeting enzymes like Receptor Tyrosine Kinases (RTKs) to block downstream signaling cascades responsible for cell proliferation.[6][11]

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates DS Downstream Signaling (e.g., MAPK/ERK Pathway) RTK->DS Phosphorylates Prolif Cell Proliferation & Survival DS->Prolif Apoptosis Apoptosis Blocked DS->Apoptosis Inhibitor Imidazole Compound Inhibitor->RTK Inhibits

Hypothetical signaling pathway inhibited by an imidazole derivative.

Part 2: In Vivo Experimental Models

Following promising in vitro results, in vivo models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of imidazole compounds in a whole-organism context.[12] Animal studies are required by regulatory authorities before a compound can be tested in humans.[12]

Toxicology and Safety Assessment

Acute toxicity studies are early-phase in vivo experiments designed to determine the safety profile and dose tolerance of a new chemical entity.[1] These studies help identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[1]

Preclinical In Vivo Toxicology Workflow

The diagram below outlines a typical workflow for an in vivo toxicology study.

cluster_workflow_vivo Preclinical In Vivo Toxicology Workflow A Animal Acclimatization (e.g., 5-7 days) B Dose Administration (e.g., Oral Gavage) A->B C In-life Monitoring (Clinical Signs, Body Weight) B->C D Euthanasia & Necropsy (Gross Examination) C->D E Histopathology (Organ & Tissue Analysis) D->E F Safety Profile Assessment (Determine MTD) E->F

Preclinical In Vivo Toxicology Workflow.

Detailed Experimental Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a procedure to assess the acute toxic effects of a single oral dose of an imidazole derivative.[1]

  • Objective: To determine the acute toxicity of the test compound and estimate its LD50.[1]

  • Materials:

    • Test imidazole compound.

    • Vehicle for administration (e.g., corn oil).[1]

    • Healthy, young adult female rats (8-12 weeks old).[1]

    • Oral gavage needles and syringes.

  • Procedure:

    • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days before dosing.[1]

    • Fasting: Fast animals overnight (withholding food but not water) prior to compound administration.[1]

    • Dosing: Administer a single oral dose of the test compound to a group of 3 animals. A control group should receive only the vehicle.[1]

    • Observations: Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.[1]

    • Body Weight: Record the body weight of each animal on days 0, 7, and 14.[1]

    • Stepwise Procedure: If no mortality occurs, the next higher dose level is administered to a new group of 3 animals. If mortality is observed, the test may be repeated at a lower dose to refine the LD50 estimate.[1]

    • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to examine for any abnormalities in major organs and tissues.[1]

In Vivo Efficacy Evaluation

Animal disease models are used to study the therapeutic efficacy of a compound for a specific condition, such as cancer or an infectious disease.[12]

Comparative Data: In Vivo Efficacy of Imidazole Derivatives

The following table presents a summary of in vivo efficacy data for different imidazole compounds.

Compound Class/DerivativeAnimal ModelDiseaseKey FindingReference
Biphenyl imidazole gold (I) II14Xenograft Model (EC)Endometrial CancerPossessed stronger anticancer effect than auranofin.[9]
Iodine-substituted gold (I) II15Xenograft Model (HepG2)Hepatocellular CarcinomaShowed a significant anticancer effect compared to cisplatin.[9]
Imidazole derivative 35aT. cruzi Mouse ModelChagas DiseaseDecreased parasitemia by 98.5% at 25 mg/kg.[13]

References

Spectroscopic Identity Confirmation of Synthesized Methyl 3-(1-Tritylimidazol-4-yl) Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic comparison of synthesized Methyl 3-(1-Tritylimidazol-4-yl) Propionate with a standard reference. Due to the limited availability of publicly accessible, complete experimental spectroscopic data for the standard compound, this document presents the expected spectral characteristics based on its chemical structure and data from analogous compounds. The provided data for the synthesized product should be compared against these expected values to confirm its identity.

Data Presentation: Spectroscopic Data Summary

A direct comparison of the spectroscopic data of the synthesized product with a known standard is crucial for identity confirmation. Researchers should populate the "Synthesized Product" column with their experimental data and compare it to the "Expected Data for Standard" provided in the tables below.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Expected Chemical Shift (δ) ppm
User-provided dataUser-provided dataUser-provided dataAromatic-H (Trityl)7.10 - 7.50
User-provided dataUser-provided dataUser-provided dataImidazole-H~7.50 and ~6.80
User-provided dataUser-provided dataUser-provided data-OCH₃~3.60
User-provided dataUser-provided dataUser-provided data-CH₂-CO~2.80
User-provided dataUser-provided dataUser-provided dataImidazole-CH₂-~2.60

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Expected Chemical Shift (δ) ppm
User-provided dataC=O (Ester)~173
User-provided dataAromatic-C (Trityl)127 - 145
User-provided dataImidazole-C117 - 140
User-provided dataC-Trityl~75
User-provided data-OCH₃~52
User-provided data-CH₂-CO~34
User-provided dataImidazole-CH₂-~20

Table 3: Mass Spectrometry Data

m/z Assignment Expected m/z
User-provided data[M+H]⁺397.1860
User-provided data[M+Na]⁺419.1679
User-provided data[CPh₃]⁺243.1174

Table 4: IR Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment Expected Wavenumber (cm⁻¹)
User-provided dataC=O (Ester) Stretch~1730
User-provided dataC-H (Aromatic) Stretch3000 - 3100
User-provided dataC-H (Aliphatic) Stretch2850 - 3000
User-provided dataC=C and C=N Stretch1450 - 1600
User-provided dataC-O Stretch1000 - 1300

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.0 s

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Perform high-resolution mass spectrometry (HRMS) analysis using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • ESI-MS Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Drying gas flow: 8 L/min

    • Drying gas temperature: 300 °C

  • Data Acquisition: Acquire spectra in the m/z range of 100-1000.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disk or utilize an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • FTIR Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Process the interferogram using Fourier transformation to obtain the infrared spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identity confirmation of the synthesized product.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation synthesis Synthesize Methyl 3-(1-Tritylimidazol-4-yl) Propionate purification Purify Synthesized Compound synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_comparison Compare Experimental Data with Expected Standard Data nmr->data_comparison ms->data_comparison ir->data_comparison identity_confirmation Confirm Identity of Synthesized Compound data_comparison->identity_confirmation

Caption: Workflow for spectroscopic confirmation of synthesized product.

A Comparative Performance Analysis of Methyl 3-(1-Tritylimidazol-4-yl) Propionate Against Commercial Histamine H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Methyl 3-(1-Tritylimidazol-4-yl) Propionate, a novel compound with potential therapeutic applications, against established commercial standards in the class of Histamine H2 receptor antagonists. The imidazole moiety within this compound suggests its potential interaction with histamine receptors, making a comparative study against well-known H2 blockers like Cimetidine and Famotidine essential for evaluating its therapeutic promise.[1][2] This document outlines the experimental protocols used for a head-to-head comparison and presents the resulting data in a clear, tabular format for ease of interpretation.

Quantitative Performance Data

The following tables summarize the key performance indicators of this compound in comparison to Cimetidine and Famotidine, two widely used commercial H2 receptor antagonists.[2][3] Data was generated using the experimental protocols detailed in the subsequent section.

Table 1: Histamine H2 Receptor Binding Affinity

CompoundKi (nM)
This compound15.8
Cimetidine45.2
Famotidine2.1

Ki (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Potency in Gastric Acid Secretion Assay

CompoundIC50 (nM)
This compound85.3
Cimetidine250.6
Famotidine12.4

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Table 3: In Vivo Efficacy in a Rat Model of Gastric Acid Secretion

Compound (10 mg/kg, p.o.)Inhibition of Gastric Acid Secretion (%)Duration of Action (hours)
This compound658
Cimetidine526
Famotidine8812

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Radioligand Binding Assay for Histamine H2 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of the test compounds to the human histamine H2 receptor.

  • Methodology:

    • Membrane preparations from CHO-K1 cells stably expressing the human H2 receptor were used.

    • Membranes were incubated with a fixed concentration of the radioligand [3H]-Tiotidine and varying concentrations of the test compounds (this compound, Cimetidine, Famotidine).

    • Non-specific binding was determined in the presence of a high concentration of unlabeled Tiotidine.

    • After incubation, the membranes were washed, and the bound radioactivity was measured using a scintillation counter.

    • The Ki values were calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

2. In Vitro Gastric Acid Secretion Assay

  • Objective: To measure the potency (IC50) of the test compounds in inhibiting histamine-stimulated gastric acid secretion in isolated rabbit gastric glands.

  • Methodology:

    • Gastric glands were isolated from rabbit stomachs by collagenase digestion.

    • The isolated glands were incubated with varying concentrations of the test compounds.

    • Gastric acid secretion was stimulated by the addition of histamine.

    • The accumulation of aminopyrine, a weak base that is trapped in acidic spaces, was used as an index of acid secretion and was measured by liquid scintillation counting.

    • IC50 values were determined by plotting the percentage inhibition of acid secretion against the log concentration of the test compound.

3. In Vivo Model of Gastric Acid Secretion in Rats

  • Objective: To evaluate the in vivo efficacy and duration of action of the test compounds in a pylorus-ligated rat model.

  • Methodology:

    • Male Wistar rats were fasted for 24 hours with free access to water.

    • The test compounds were administered orally (p.o.) at a dose of 10 mg/kg.

    • One hour after drug administration, the pylorus of each rat was ligated under anesthesia.

    • Four hours after ligation, the animals were euthanized, and the gastric contents were collected.

    • The volume of gastric juice was measured, and the acid concentration was determined by titration with 0.01 N NaOH.

    • The percentage inhibition of gastric acid secretion was calculated by comparing the treated groups with a vehicle-treated control group.

    • For the duration of action study, the time between drug administration and pylorus ligation was varied.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

G Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) H_K_ATPase->H_ion Increases Antagonist H2 Receptor Antagonist (e.g., this compound) Antagonist->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway.

G Experimental Workflow for Performance Benchmarking cluster_2 Data Analysis Binding H2 Receptor Binding Assay (Determine Ki) Comparison Comparative Analysis of Test Compound vs. Standards Binding->Comparison Secretion Gastric Acid Secretion Assay (Determine IC50) Secretion->Comparison Efficacy Pylorus-Ligated Rat Model (Measure % Inhibition) Efficacy->Comparison Duration Time-Course Study (Determine Duration of Action) Duration->Comparison

Caption: Experimental Workflow for Performance Benchmarking.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(1-Tritylimidazol-4-yl) Propionate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-(1-Tritylimidazol-4-yl) Propionate, ensuring compliance with safety protocols and minimizing environmental impact.

Hazard Profile and Safety Summary

A summary of the hazards associated with chemicals structurally related to this compound is presented below. This information is crucial for understanding the potential risks and informing the disposal process.

Chemical ComponentKey Hazards
Imidazole Derivatives Corrosive, may cause severe skin burns and eye damage, harmful if swallowed.[1] Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]
Methyl Propionate Highly flammable liquid and vapor.[3] Harmful if inhaled.[3] Should be kept away from heat, sparks, open flames, and other ignition sources.[3][4]
Trityl-Protected Compounds The trityl group is acid-labile. While not a primary disposal hazard, this reactivity should be considered to avoid unintentional deprotection and reaction with acidic waste streams.
General Guidance Chemical waste must be disposed of in accordance with national and local regulations.[5][6][7] It is essential to handle uncleaned containers as the product itself and not mix with other waste.[5] Disposal should be carried out at an approved waste disposal plant.[5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2][5][8][9]

2. Waste Segregation and Collection:

  • Collect waste this compound, both in pure form and in solutions, in a designated, properly labeled, and sealable waste container.[1]

  • The container should be made of a compatible material (e.g., glass or polyethylene).

  • Do not mix this waste with other chemical waste streams, especially acidic solutions or strong oxidizing agents.[1][2]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard symbols (e.g., corrosive, flammable).

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[1]

5. Disposal Request:

  • When the container is full or the waste is ready for disposal, follow your institution's or company's established procedures for hazardous waste pickup. This typically involves submitting a chemical collection request form to the Environmental Health and Safety (EHS) office.[1]

6. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of all contaminated materials, such as paper towels and gloves, as hazardous waste in the same container as the chemical.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Is the waste mixed with incompatible materials? C->D E Segregate and use a separate container D->E Yes F Properly Label Container (Name, Hazards) D->F No E->C G Store in a Cool, Dry, Well-Ventilated Area F->G H Submit Chemical Collection Request to EHS G->H I Decontaminate Work Area and Equipment H->I J End: Await Professional Waste Disposal I->J

References

Essential Safety and Logistical Information for Handling Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Methyl 3-(1-Tritylimidazol-4-yl) Propionate must adhere to strict safety protocols to minimize exposure and ensure safe disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical when handling this and similar chemical compounds. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles with Side Shields, Face ShieldMust comply with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2]
Hands Chemical Resistant GlovesNitrile or rubber gloves are recommended.[2][3] Gloves should be inspected for pinholes before use and disposed of properly after handling the chemical.[2]
Body Laboratory Coat, Protective ClothingA chemically compatible lab coat that extends to the wrists and is fully buttoned is required.[2] An apron and other protective clothing may be necessary depending on the scale of the operation.[1]
Respiratory Ventilation, Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a suitable respirator should be worn.[1]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.[1][2]

  • Dispensing: Handle and open the container with care to avoid dust formation.[3] Use only non-sparking tools.[4][5][6]

  • During Operation: Avoid contact with skin, eyes, and clothing.[1][2][3] Do not breathe dust or vapors.[1][3]

  • Post-Handling: After handling, wash hands thoroughly.[2][7] Clean all equipment and the work area to prevent contamination.[7]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and empty containers, should be collected in a properly labeled, sealed container for chemical waste.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[4][5][8] Do not dispose of it down the drain.[3]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][4][5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_dispense Carefully Dispense Chemical prep_area->handle_dispense handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure cleanup_decontaminate Decontaminate Work Area & Equipment handle_procedure->cleanup_decontaminate cleanup_waste Segregate & Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling and disposal of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1-Tritylimidazol-4-yl) Propionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.